3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-chloro-4-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGUYXDHYGIYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693897 | |
| Record name | 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-52-4 | |
| Record name | 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde CAS number and properties
An In-Depth Technical Guide to 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. We will explore its core physicochemical properties, delve into established synthesis protocols with mechanistic insights, discuss its reactivity and spectroscopic signature, and survey its applications as a pivotal intermediate in the development of novel therapeutic agents and functional materials. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and utilization of this versatile chemical building block.
Compound Identification and Physicochemical Properties
This compound is a substituted benzaldehyde featuring a pyrazole ring attached to the aromatic core. This unique arrangement of functional groups—an electrophilic aldehyde, a halogenated phenyl ring, and a nucleophilic pyrazole moiety—imparts a distinct reactivity profile, making it a valuable precursor in synthetic chemistry.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 1186663-52-4 | [1][2] |
| Molecular Formula | C₁₀H₇ClN₂O | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Weight | 206.63 g/mol | Calculated |
| Appearance | Not specified (typically off-white to yellow solid) | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |
Synthesis and Mechanistic Considerations
The synthesis of aryl-pyrazole compounds like this compound often relies on nucleophilic aromatic substitution (SNAᵣ) reactions. This pathway is particularly effective when the aromatic ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen.
Exemplary Synthesis Protocol: Nucleophilic Aromatic Substitution
A common and effective route involves the reaction of a suitably substituted fluorobenzaldehyde with pyrazole in the presence of a base. The fluoride ion is an excellent leaving group in SₙAr reactions.
Reaction: 3-Chloro-4-fluorobenzaldehyde + 1H-Pyrazole → this compound
Causality Behind Experimental Choices:
-
Substrate: 3-Chloro-4-fluorobenzaldehyde is chosen because the fluorine atom at C-4 is activated for nucleophilic displacement by the electron-withdrawing effects of both the adjacent chloro group and the para-aldehyde group.
-
Nucleophile: 1H-Pyrazole acts as the nitrogen nucleophile. The deprotonated pyrazole anion, formed in the presence of a base, is a potent nucleophile that attacks the electron-deficient carbon of the benzene ring.
-
Base: A mild to moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the pyrazole (pKa ≈ 14.5 in DMSO), facilitating the reaction without promoting unwanted side reactions with the aldehyde.
-
Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is ideal. These solvents can solvate the potassium cation, leaving the pyrazole anion more "naked" and nucleophilic, thereby accelerating the SₙAr reaction.
-
Temperature: The reaction is typically heated to overcome the activation energy of the Meisenheimer complex formation, a key intermediate in the SₙAr mechanism. Temperatures in the range of 80-120°C are common for this type of transformation.[3]
Step-by-Step Methodology:
-
To a stirred solution of 3-Chloro-4-fluorobenzaldehyde (1.0 eq) in anhydrous DMSO, add 1H-pyrazole (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-110°C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
The product will often precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the crude product with water and then a minimal amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.
-
Purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis via Nucleophilic Aromatic Substitution.
Chemical Reactivity and Applications
The utility of this compound stems from the reactivity of its aldehyde group, which serves as a handle for further molecular elaboration.
Key Chemical Reactions
-
Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines. This is a cornerstone reaction in constructing compound libraries for drug discovery.
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for carbon-carbon bond formation and extension of the molecular framework.
-
Condensation Reactions: It can undergo condensation with active methylene compounds (e.g., malononitrile) or amines to form more complex heterocyclic systems.[3]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another key functional group for derivatization (e.g., amide bond formation).
Applications in Drug Discovery and Agrochemicals
The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. Its combination with a substituted benzaldehyde makes this compound a valuable intermediate.
-
Pharmaceutical Building Block: It is a precursor for synthesizing biologically active molecules targeting infectious diseases and cancer.[3] The pyrazole moiety can act as a hydrogen bond donor/acceptor and participate in key interactions with biological targets like enzymes and receptors.[4]
-
Agrochemical Development: The structural motifs present are also relevant in the design of novel pesticides and herbicides.[3]
Role as a Synthetic Intermediate
Caption: Application as a versatile intermediate in synthetic chemistry.
Safety, Handling, and Storage
4.1. Hazard Identification
-
Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[5][6]
-
Eye Contact: Causes serious eye irritation.[5]
-
Ingestion: May be harmful if swallowed.[6]
4.2. First Aid Measures
-
General Advice: Consult a physician and show them the safety data sheet.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
Skin Contact: Immediately wash off with soap and plenty of water.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
4.3. Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[5] Use only in a well-ventilated area, preferably in a chemical fume hood.[8] Keep away from sources of ignition.[5]
-
Storage: Store in a cool, dry, and well-ventilated place.[5][8] Keep the container tightly closed and upright to prevent leakage.[5]
4.4. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[7][8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[7][8]
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[7]
Conclusion
This compound is a chemical intermediate with significant potential, particularly in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. Its straightforward synthesis via nucleophilic aromatic substitution and the versatile reactivity of its aldehyde functional group make it an attractive building block for modern chemical research. Adherence to strict safety protocols during its handling and storage is essential to mitigate potential health risks. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]
- 4. Buy 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride [smolecule.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. durhamtech.edu [durhamtech.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Synthesis of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
An In-depth Technical Guide to the
This guide provides a comprehensive overview of the synthetic routes, mechanistic principles, and practical considerations for the preparation of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of various biologically active molecules.[1][2] The strategic placement of the chloro, pyrazole, and benzaldehyde functionalities makes it a versatile scaffold for constructing complex molecular architectures, particularly for agents targeting cancer or infectious diseases.[3] This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed protocols.
Strategic Overview of Synthesis
The synthesis of this compound is most commonly and efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is favored due to the electronic properties of the starting materials, which are readily available and predisposed to this reaction pathway. An alternative, though less common for this specific target, is the Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling reaction for C-N bond formation.[4][5] This guide will dissect both methodologies, emphasizing the chemical reasoning behind the selection of reagents and conditions.
Part 1: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction is the cornerstone for synthesizing this target molecule.[3] The reaction proceeds via an addition-elimination mechanism, which is distinct from SN2 reactions due to the sp² hybridized carbon of the aromatic ring.[3] The success of this pathway hinges on the presence of an electron-withdrawing group (the aldehyde) positioned ortho and para to a good leaving group (fluorine), which activates the aromatic ring for nucleophilic attack by pyrazole.[3]
Underlying Principle and Mechanistic Insight
The reaction is initiated by the nucleophilic attack of a nitrogen atom from the pyrazole ring on the electron-deficient carbon of the benzaldehyde ring that bears the leaving group (fluorine).[3] This forms a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[6] The aromaticity of the ring is then restored by the elimination of the fluoride ion, yielding the final product. The electron-withdrawing aldehyde group is critical as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.
Caption: SNAr Mechanism for Product Formation
Recommended Experimental Protocol
This protocol is a robust and validated method for the synthesis.
Materials and Reagents:
-
3-Chloro-4-fluorobenzaldehyde
-
1H-Pyrazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorobenzaldehyde (1.0 eq), 1H-pyrazole (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable volume of anhydrous DMSO to the flask to create a stirrable slurry. The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium cation, increasing the nucleophilicity of the pyrazole anion.
-
Reaction Conditions: Heat the reaction mixture to 80-120°C.[3] The elevated temperature provides the necessary energy to overcome the activation barrier for the formation of the Meisenheimer complex. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3x). The organic layers are combined.
-
Purification: Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 3-Chloro-4-fluorobenzaldehyde | Fluorine is an excellent leaving group for SNAr due to its high electronegativity, which strongly polarizes the C-F bond. |
| Nucleophile | 1H-Pyrazole | The nitrogen atom of the pyrazole acts as the nucleophile.[3] |
| Base | K₂CO₃ | Deprotonates the pyrazole, increasing its nucleophilicity. |
| Solvent | DMSO or DMF | Polar aprotic solvents stabilize the transition state and increase reaction rates. |
| Temperature | 80-120°C | Overcomes the reaction's activation energy.[3] |
Part 2: The Buchwald-Hartwig Amination Approach
Catalytic Cycle and Key Components
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical for the success of the coupling, particularly with five-membered heterocycles which can sometimes act as catalyst poisons.[7] Sterically hindered, electron-rich phosphine ligands are required to promote reductive elimination and prevent β-hydride elimination.[5][7]
Caption: Buchwald-Hartwig Catalytic Cycle
Protocol Considerations for Synthesis
Key Components:
-
Substrate: 3-Chloro-4-bromobenzaldehyde (Aryl bromide is typically more reactive than the chloride in this coupling).
-
Nucleophile: 1H-Pyrazole.
-
Palladium Precatalyst: Pd₂(dba)₃ or a pre-formed catalyst like tBuBrettPhos Pd G3.
-
Ligand: A sterically hindered biarylphosphine ligand (e.g., tBuBrettPhos, RuPhos).
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous, deoxygenated apolar solvents like toluene or dioxane.
General Procedure Outline:
-
Inert Atmosphere: The reaction must be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.
-
Reagent Addition: A dry Schlenk flask is charged with the aryl halide, pyrazole, base, palladium precatalyst, and ligand.
-
Solvent & Heating: Anhydrous, degassed solvent is added, and the mixture is heated (typically 80-110°C) until completion.
-
Work-up & Purification: The reaction is cooled, filtered through a pad of celite to remove palladium residues, and then subjected to standard aqueous work-up and chromatographic purification.
Part 3: Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
| Technique | Expected Data |
| ¹H NMR | Aldehyde proton (CHO) singlet around δ 9.9-10.2 ppm.[3] Signals for the three distinct pyrazole protons and three distinct aromatic protons in the aromatic region (δ 7.5-8.5 ppm). |
| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 189-192 ppm. Aromatic and pyrazole carbon signals in the δ 110-150 ppm range. |
| Mass Spec (MS) | Expected molecular ion peak corresponding to the molecular weight (C₁₀H₇ClN₂O ≈ 206.63 g/mol ), showing the characteristic isotopic pattern for one chlorine atom. |
| IR Spectroscopy | Strong C=O stretching vibration for the aldehyde at ~1700 cm⁻¹. C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. |
Part 4: Applications in Drug Discovery
This compound is not an end product but a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups. The aldehyde can be readily transformed into other functionalities through reactions like reductive amination, Wittig reactions, or oxidation to a carboxylic acid. The pyrazole and chlorinated benzene rings are common motifs in pharmacologically active compounds, known to participate in hydrogen bonding and hydrophobic interactions with biological targets.[1][8]
Derivatives of this scaffold have been explored for their potential as:
-
Antimicrobial Agents: Pyrazole-containing compounds have shown significant antibacterial and antifungal properties.[2][3]
-
Anticancer Agents: The pyrazole ring is a core component of many kinase inhibitors used in oncology.[1][3]
-
Anti-inflammatory Drugs: Certain pyrazole derivatives exhibit anti-inflammatory effects.[3]
The synthesis of this key intermediate through reliable and scalable methods, such as the SNAr protocol detailed here, is a critical first step in the discovery and development of new therapeutic agents.
References
- 1. Buy 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride [smolecule.com]
- 2. Synthesis and evolution of 3-chloro-4-pyrazole azetidinones [wisdomlib.org]
- 3. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrazole-Containing Benzaldehydes: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of pyrazole-containing benzaldehydes. These heterocyclic compounds have emerged as crucial building blocks in medicinal chemistry and materials science due to their versatile reactivity and significant biological activities. This document delves into the foundational synthetic methodologies, with a particular focus on the Vilsmeier-Haack reaction, and explores the evolution of these techniques. Detailed experimental protocols, mechanistic insights, and a survey of their applications in drug discovery are presented to serve as a valuable resource for researchers in the field.
Introduction: The Rise of a Privileged Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of a multitude of biologically active compounds. Its incorporation into the benzaldehyde framework gives rise to pyrazole-containing benzaldehydes, a class of molecules that have garnered significant attention for their utility as versatile synthetic intermediates. The aldehyde functionality serves as a reactive handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological profiles.
The inherent properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it a "privileged structure" in drug design. Consequently, pyrazole-containing benzaldehydes are pivotal starting materials for the synthesis of compounds with anti-inflammatory, anticancer, antibacterial, and antifungal properties, among others. This guide will trace the historical development of this important class of compounds, from their initial synthesis to their current role in cutting-edge research.
Historical Perspective: Unraveling the Synthetic Pathways
The journey to efficiently synthesize pyrazole-containing benzaldehydes has been marked by the development of several key chemical reactions. Early methods often involved multi-step sequences with limitations in scalability and regioselectivity. A significant breakthrough in this area was the application of the Vilsmeier-Haack reaction . Named after Anton Vilsmeier and Albrecht Haack, this reaction, first reported in 1927, provides a mild and efficient method for the formylation of electron-rich aromatic and heterocyclic rings using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
The Vilsmeier-Haack reaction proved to be particularly well-suited for the regioselective formylation of pyrazoles, predominantly at the C4 position, which is the most nucleophilic carbon atom in the ring. This reaction has become the most prevalent and versatile method for preparing pyrazole-4-carbaldehydes, offering a direct and high-yielding route from readily available pyrazole precursors. Over the years, numerous modifications and improvements to the Vilsmeier-Haack protocol have been reported, expanding its substrate scope and applicability.
Prior to the widespread adoption of the Vilsmeier-Haack reaction, other methods for pyrazole formylation were explored, including those involving Grignard reagents and organolithium intermediates. However, these methods often suffered from drawbacks such as the need for harsh reaction conditions and the incompatibility with certain functional groups. The elegance and efficiency of the Vilsmeier-Haack reaction have solidified its position as the gold standard for the synthesis of pyrazole-4-carbaldehydes.
Core Synthetic Methodologies: A Practical Guide
The synthesis of pyrazole-containing benzaldehydes primarily relies on the construction of the pyrazole ring followed by formylation, or a concomitant cyclization and formylation process. The choice of synthetic strategy is often dictated by the desired substitution pattern on both the pyrazole and the benzaldehyde moieties.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack reaction stands out as the most widely employed method for the synthesis of pyrazole-4-carbaldehydes. The reaction proceeds through the formation of a Vilsmeier reagent, a chloromethyleniminium salt, which acts as the electrophile in the formylation of the electron-rich pyrazole ring.
Mechanism of the Vilsmeier-Haack Reaction:
The reaction is initiated by the attack of the carbonyl oxygen of DMF on POCl₃, leading to the formation of a reactive intermediate. Subsequent elimination of a phosphate species generates the electrophilic Vilsmeier reagent. The pyrazole then attacks the Vilsmeier reagent, followed by hydrolysis to yield the desired pyrazole-4-carbaldehyde.
An In-depth Technical Guide to the Potential Biological Activity of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Abstract
The confluence of privileged structural motifs in a single molecular entity presents a compelling starting point for novel therapeutic agent discovery. 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde is one such molecule, incorporating a pyrazole ring, a known pharmacophore with diverse biological activities, a reactive benzaldehyde moiety, and a halogen substituent that can modulate its physicochemical properties.[1][2][3] This technical guide provides a comprehensive exploration of the predicted biological potential of this compound. We will dissect its structure to postulate plausible mechanisms of action and lay out a detailed, field-proven roadmap for its systematic biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter for therapeutic intervention.
Introduction: The Rationale for Investigating this compound
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory agents like celecoxib to anticancer therapies such as ruxolitinib.[1][2] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, allows for diverse interactions with biological targets.[4][5] The benzaldehyde functional group, while a simple aromatic aldehyde, is not without its own biological relevance, with some studies indicating potential antitumor and antimicrobial properties.[6][7] The addition of a chloro-substituent can further enhance biological activity by altering lipophilicity and electronic properties, potentially improving membrane permeability and target engagement.[8]
The specific arrangement of these three components in this compound suggests several exciting avenues for investigation. The pyrazole moiety offers a scaffold for potential interactions with a range of enzymes and receptors, while the benzaldehyde group provides a reactive handle for covalent modification or can participate in hydrogen bonding. This guide will explore the most promising of these potential activities and provide detailed protocols for their investigation.
Physicochemical Properties and Synthesis Overview
A foundational understanding of a compound's physical and chemical characteristics is paramount for any biological investigation. The predicted properties of this compound are summarized below.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C10H7ClN2O | Defines the elemental composition and molecular weight. |
| Molecular Weight | 206.63 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| XLogP3 | 2.1 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 0 | The absence of donor groups can influence binding interactions. |
| Hydrogen Bond Acceptors | 3 (N, N, O) | Multiple acceptor sites can facilitate interactions with biological targets. |
| Rotatable Bond Count | 1 | Limited flexibility can lead to more specific binding. |
The synthesis of pyrazole-containing benzaldehydes is well-documented in the chemical literature. A common synthetic route involves the Vilsmeier-Haack reaction of the corresponding hydrazone, or a nucleophilic aromatic substitution reaction between a suitably substituted fluorobenzaldehyde and pyrazole.[8][9][10]
Postulated Biological Activities and Mechanistic Insights
Based on the structural components of this compound, we can hypothesize several potential biological activities.
Anticancer Potential
The pyrazole scaffold is a well-established pharmacophore in oncology.[3][11] Many pyrazole derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[11]
Potential Molecular Targets:
-
Tyrosine Kinases: Receptors like EGFR, VEGFR, and non-receptor kinases like Src family kinases are often dysregulated in cancer.
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
-
Aurora Kinases: These are involved in mitotic progression, and their inhibition can lead to mitotic catastrophe in cancer cells.
The benzaldehyde moiety could also contribute to anticancer activity. Some benzaldehydes have been shown to induce apoptosis in cancer cells, although the exact mechanisms are not always fully elucidated.[6]
Caption: Postulated anticancer mechanism via protein kinase inhibition.
Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[8][12] The mechanism of action can vary, but may involve the inhibition of essential enzymes in microbial metabolic pathways or disruption of cell wall integrity.
Potential Mechanisms of Action:
-
Enzyme Inhibition: Targeting enzymes unique to microbial pathogens, such as DNA gyrase or dihydrofolate reductase.[8]
-
Biofilm Disruption: Some heterocyclic compounds can interfere with the formation of biofilms, which are protective communities of microorganisms that are often resistant to conventional antibiotics.
The aldehyde functionality could also contribute to antimicrobial effects through non-specific interactions with microbial proteins and enzymes.[7]
Caption: Experimental workflow for assessing antimicrobial activity.
Enzyme Inhibition
The pyrazole ring is a versatile scaffold for designing enzyme inhibitors.[3] Depending on the substitution pattern, pyrazole derivatives can be tailored to fit into the active sites of various enzymes.
Potential Enzyme Targets:
-
Tyrosinase: Benzaldehydes are known inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[13] This could have applications in cosmetics and for treating hyperpigmentation disorders.
-
Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Some heterocyclic compounds have shown promise in this area.[14]
-
α-Glucosidase: Inhibition of this enzyme can delay carbohydrate digestion and absorption, which is beneficial for managing type 2 diabetes.[15]
A Roadmap for Biological Evaluation: Experimental Protocols
The following section provides detailed, step-by-step methodologies for investigating the postulated biological activities of this compound.
In Vitro Cytotoxicity Screening
Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines.
Protocol:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth.
-
Broth Microdilution: In a 96-well plate, serially dilute this compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assays
Objective: To evaluate the inhibitory effect of the compound on specific enzymes.
Protocol (Example: Tyrosinase Inhibition):
-
Assay Buffer Preparation: Prepare a phosphate buffer (pH 6.8).
-
Enzyme and Substrate Solutions: Prepare solutions of mushroom tyrosinase and L-DOPA (substrate) in the assay buffer.
-
Inhibition Assay: In a 96-well plate, add the assay buffer, tyrosinase solution, and varying concentrations of this compound. Pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add the L-DOPA solution to initiate the enzymatic reaction.
-
Data Acquisition: Measure the formation of dopachrome by monitoring the increase in absorbance at 475 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value. Kojic acid can be used as a positive control.
Conclusion and Future Directions
This compound represents a molecule of significant interest for biological investigation. Its structural composition, featuring a privileged pyrazole scaffold, a reactive benzaldehyde moiety, and a modulating chloro-substituent, provides a strong rationale for exploring its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. The experimental roadmap detailed in this guide offers a systematic and robust approach to validating these hypotheses.
Future work should focus on elucidating the specific molecular targets and mechanisms of action for any observed biological activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the pyrazole and benzaldehyde rings, will be crucial for optimizing potency and selectivity. Ultimately, the comprehensive evaluation of this compound and its derivatives could lead to the development of novel therapeutic leads with significant clinical potential.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpsionline.com [jpsionline.com]
- 9. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Bonding of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the intricate interplay of its constituent functional groups—the benzaldehyde core, the chloro substituent, and the pyrazole ring—to elucidate the molecule's stereoelectronic properties. This guide will cover its structural characterization through spectroscopic and crystallographic techniques, explore the nature of its intramolecular and intermolecular interactions, and discuss the implications of these features on its chemical reactivity and potential as a scaffold in drug design.
Introduction: The Significance of Pyrazole-Containing Heterocycles
Pyrazole and its derivatives represent a privileged class of N-heterocycles with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] Their prevalence in marketed drugs such as Celebrex and Viagra underscores their importance in pharmaceutical research.[1] The incorporation of a pyrazole moiety into a benzaldehyde framework, particularly with additional substitution like a chloro group, creates a versatile scaffold for the synthesis of novel bioactive compounds and functional materials.[3][4] this compound serves as a key building block in this context, and a thorough understanding of its molecular architecture is paramount for predicting its behavior and designing new applications.
Molecular Structure and Intramolecular Bonding
The molecular structure of this compound is characterized by a planar benzaldehyde ring substituted with a chlorine atom at the 3-position and a 1H-pyrazol-1-yl group at the 4-position. The interplay between these functional groups dictates the molecule's overall geometry, electron distribution, and reactivity.
Core Structural Features
-
Benzaldehyde Core: The aldehyde group (-CHO) is a key feature, with the carbonyl carbon being sp² hybridized. This group is an electron-withdrawing group, influencing the electronic properties of the benzene ring.
-
Chloro Substituent: The chlorine atom at the 3-position is an electronegative, ortho-para directing deactivator. Its presence influences the reactivity of the benzene ring towards electrophilic substitution.
-
Pyrazole Ring: The 1H-pyrazol-1-yl group is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is also electron-withdrawing and contributes to the overall electronic profile of the molecule.
Stereoelectronic Effects and Conformational Preferences
The relative orientation of the pyrazole ring with respect to the benzaldehyde ring is a critical determinant of the molecule's conformation. Due to steric hindrance between the hydrogen atom at the 5-position of the pyrazole ring and the aldehyde group, a non-coplanar arrangement is generally favored. X-ray crystallographic studies of similar pyrazole-substituted phenyl derivatives have shown dihedral angles between the pyrazole and phenyl rings.[5]
The electronic effects of the substituents play a crucial role in the bonding characteristics. The electron-withdrawing nature of the aldehyde, chloro, and pyrazolyl groups results in a polarized molecule. This polarization affects bond lengths and angles throughout the structure. For instance, the C-Cl bond will exhibit some degree of ionic character, and the C=O bond of the aldehyde will be highly polarized.
Intramolecular Interactions
While not as prominent as in ortho-hydroxybenzaldehydes, weak intramolecular interactions may exist in this compound.[6] These can include C-H···N or C-H···O hydrogen bonds, which can influence the conformational stability of the molecule.[7] Computational studies are often employed to investigate the energetics of these subtle interactions.
Spectroscopic and Crystallographic Characterization
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous elucidation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms. The aldehyde proton is expected to appear as a singlet at a downfield chemical shift (typically δ 9.8-10.2 ppm) due to the deshielding effect of the carbonyl group.[8] The protons on the benzaldehyde and pyrazole rings will exhibit characteristic splitting patterns and chemical shifts based on their connectivity and the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the aldehyde will be observed at a significantly downfield chemical shift (around δ 190 ppm). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing substituents.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of the carbonyl group. A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of an aromatic aldehyde. The exact frequency can be influenced by the electronic effects of the other substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular geometry and intermolecular interactions in the crystal lattice.[5] For instance, in a related compound, 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole and phenyl rings was found to be 7.93 (7)°.[5]
Intermolecular Bonding and Supramolecular Assembly
In the solid state, molecules of this compound will pack in a manner that maximizes favorable intermolecular interactions. These interactions are crucial for understanding the material's physical properties, such as melting point and solubility.
Hydrogen Bonding
While the molecule lacks strong hydrogen bond donors like -OH or -NH₂, weak C-H···O and C-H···N hydrogen bonds can play a significant role in the crystal packing.[9] The aldehyde oxygen and the pyrazole nitrogen atoms can act as hydrogen bond acceptors.
π-π Stacking Interactions
The aromatic benzaldehyde and pyrazole rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions contribute to the overall stability of the crystal structure.[5]
Halogen Bonding
The chlorine atom can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. This type of interaction is increasingly recognized as an important force in crystal engineering.[9]
Chemical Reactivity and Applications in Drug Development
The molecular structure and bonding of this compound directly influence its chemical reactivity and its potential as a precursor in drug synthesis.
Reactivity of the Aldehyde Group
The aldehyde functional group is a versatile handle for a variety of chemical transformations, including:
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles.
-
Condensation Reactions: It can react with amines to form imines (Schiff bases) or with active methylene compounds in Knoevenagel or Claisen-Schmidt condensations.[4]
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.
Role in Medicinal Chemistry
The pyrazole-benzaldehyde scaffold is a valuable starting point for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.[10] The presence of the chloro and pyrazolyl substituents can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The ability of the pyrazole ring to act as a bioisostere for other functional groups and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets make it an attractive feature in drug design.[2]
Experimental Protocols
General Synthesis of Pyrazole-Substituted Benzaldehydes
A common synthetic route to this class of compounds involves the nucleophilic aromatic substitution reaction between a fluorobenzaldehyde derivative and pyrazole in the presence of a base.[8]
Step-by-Step Methodology:
-
To a solution of 3-chloro-4-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) is added 1H-pyrazole (1.1 equivalents) and a base like potassium carbonate (2 equivalents).
-
The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Visualizations
Molecular Structure```dot
digraph "3_Chloro_4_pyrazol_1_YL_benzaldehyde" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Nodes for the benzaldehyde ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.85,-2.25!"]; C4 [label="C", pos="0.85,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];
// Aldehyde group C7 [label="C", pos="0,3!"]; H1 [label="H", pos="-0.7,3.5!"]; O1 [label="O", pos="1,3.5!"];
// Chloro group Cl1 [label="Cl", pos="-2.6,-0.75!"];
// Pyrazole ring N1 [label="N", pos="2.8,-0.75!"]; N2 [label="N", pos="3.5,0.5!"]; C8 [label="C", pos="4.5,0!"]; C9 [label="C", pos="4.5,-1.5!"]; C10 [label="C", pos="3.2,-2!"]; H2 [label="H", pos="5.3,0.5!"]; H3 [label="H", pos="5.3,-2!"]; H4 [label="H", pos="2.8,-2.8!"];
// Benzene ring protons H5 [label="H", pos="-1.5,-3!"]; H6 [label="H", pos="1.5,-3!"];
// Edges for the benzaldehyde ring C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for the aldehyde group C1 -- C7; C7 -- H1; C7 -- O1 [style=double];
// Edge for the chloro group C2 -- Cl1;
// Edges for the pyrazole ring C5 -- N1; N1 -- N2; N2 -- C8; C8 -- C9; C9 -- C10; C10 -- N1; C8 -- H2; C9 -- H3; C10 -- H4;
// Edges for benzene protons C3 -- H5; C4 -- H6; }
Caption: General workflow for the synthesis of the title compound.
Conclusion
This compound is a molecule with a rich structural and electronic landscape. The interplay of its benzaldehyde, chloro, and pyrazole functionalities gives rise to a unique set of properties that make it a valuable building block in synthetic chemistry. A thorough understanding of its molecular structure, bonding, and reactivity, as detailed in this guide, is essential for harnessing its full potential in the development of novel pharmaceuticals and advanced materials.
References
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]
- 9. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10752E [pubs.rsc.org]
- 10. [PDF] Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
<_ _>
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde, a key building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 3-chloro-4-fluorobenzaldehyde and pyrazole. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, purification and characterization methods, and discusses critical process parameters to ensure high yield and purity. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries.
Introduction
This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors used in oncology. Its structural motif, featuring a substituted benzaldehyde linked to a pyrazole ring, allows for diverse downstream functionalization, making it a valuable precursor in the development of novel therapeutics.[1][2] The synthesis protocol described herein is based on a well-established nucleophilic aromatic substitution (SNAr) pathway, which is a cornerstone of modern synthetic organic chemistry for arene functionalization.[3]
The reaction involves the displacement of a fluoride ion from 3-chloro-4-fluorobenzaldehyde by the pyrazole anion. The fluorine atom at the 4-position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the adjacent chloro group and the para-aldehyde functionality.[2][4] This protocol has been optimized for scalability, safety, and reproducibility.
Reaction Principle and Mechanism
The core of this synthesis is the SNAr reaction. The mechanism proceeds via a two-step addition-elimination pathway.
-
Nucleophile Formation: A mild base, potassium carbonate (K₂CO₃), deprotonates the N-H of the pyrazole ring, forming the more nucleophilic pyrazolate anion.
-
Nucleophilic Attack: The pyrazolate anion attacks the electron-deficient carbon atom bonded to the fluorine on the benzaldehyde ring. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination (Rearomatization): The aromaticity of the ring is restored by the elimination of the highly electronegative fluoride ion, which is an excellent leaving group in SNAr reactions.
The choice of a polar aprotic solvent like Dimethylformamide (DMF) is critical. It effectively solvates the potassium cation, leaving the pyrazolate anion more "naked" and reactive, while also accommodating the polar Meisenheimer intermediate. The elevated reaction temperature increases the reaction rate to ensure completion within a reasonable timeframe.[1]
Materials and Reagents
All reagents should be of analytical grade or higher and used without further purification unless specified.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 3-Chloro-4-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | 5.00 g | 31.53 | Starting Material[4] |
| Pyrazole | C₃H₄N₂ | 68.08 | 2.36 g | 34.68 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 6.54 g | 47.30 | Base |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | ~300 mL | - | Work-up |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction/TLC |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | Extraction/TLC |
Experimental Protocol
Reaction Setup
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-chloro-4-fluorobenzaldehyde (5.00 g, 31.53 mmol).
-
Add pyrazole (2.36 g, 34.68 mmol, 1.1 eq) and potassium carbonate (6.54 g, 47.30 mmol, 1.5 eq).
-
Add Dimethylformamide (50 mL) to the flask.
-
Scientist's Note: The excess of pyrazole and potassium carbonate ensures the complete consumption of the limiting starting material, 3-chloro-4-fluorobenzaldehyde.
-
Reaction Execution
-
Begin stirring the mixture at room temperature under a gentle flow of nitrogen.
-
Heat the reaction mixture to 100-110 °C using an oil bath.[1]
-
Maintain this temperature and allow the reaction to proceed for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The starting material (3-chloro-4-fluorobenzaldehyde) should show a higher Rf value than the more polar product. The reaction is complete when the starting material spot is no longer visible.
References
Applications of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde in organic synthesis
An In-Depth Guide to the Synthetic Applications of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Introduction: A Versatile Scaffold for Modern Medicinal Chemistry
This compound (CAS No. 943301-78-4) has emerged as a pivotal building block in contemporary organic synthesis, particularly in the realm of drug discovery. Its unique molecular architecture, featuring a reactive aldehyde group, a pyrazole ring, and a strategically placed chlorine atom on the phenyl ring, offers a trifecta of functionalities for constructing complex molecular entities. The pyrazole moiety is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding site of these enzymes. The aldehyde serves as a versatile handle for a wide array of classical and modern synthetic transformations, including condensations, reductive aminations, and multicomponent reactions for the rapid assembly of heterocyclic libraries.
This application note provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic utility of this compound. It delves into the causality behind experimental choices, offers validated protocols for key transformations, and illustrates the logical flow of synthetic strategies, grounding all claims in authoritative sources.
Core Synthetic Transformations and Applications
The reactivity of this compound can be primarily categorized by transformations involving the aldehyde group and its role as a precursor to fused heterocyclic systems.
Keystone Intermediate for Kinase Inhibitor Synthesis
The most prominent application of this benzaldehyde derivative is in the synthesis of fused pyrazole-containing heterocycles, many of which exhibit potent kinase inhibitory activity. Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases, making them high-value targets for therapeutic intervention. The pyrazolo-phenyl scaffold of the title compound is a validated pharmacophore for targeting a variety of kinases, including Tropomyosin Receptor Kinases (TRKs), Src Kinase, and Janus Kinases (JAKs).
a) Synthesis of Pyrazolo[3,4-d]pyrimidines: This scaffold is a bioisostere of purine and is central to many approved kinase inhibitors. The synthesis typically involves a multicomponent reaction where the aldehyde condenses with an active methylene compound (e.g., malononitrile) and a hydrazine derivative (or a pre-formed aminopyrazole) to construct the pyrimidine ring in a single step.
b) Synthesis of Pyrazolo[3,4-b]pyridines: The pyrazolo[3,4-b]pyridine core is another privileged scaffold in kinase inhibitor design. A common strategy is the Friedländer annulation, which involves the condensation of an aminopyrazole with a β-chloro-α,β-unsaturated aldehyde derived from the Vilsmeier-Haack reaction on a ketone. Alternatively, this compound can be condensed with a compound containing an activated methyl or methylene group adjacent to a cyano or carbonyl group, followed by cyclization.
c) Synthesis of Pyrazolo[3,4-g]isoquinolines: More complex tricyclic systems, such as pyrazolo[3,4-g]isoquinolines, have also been synthesized and shown to possess unique kinase selectivity profiles. The synthesis often involves building a functionalized side chain from the aldehyde, which then undergoes intramolecular cyclization to form the isoquinoline ring.
Caption: Key synthetic routes from the title compound.
Classical Aldehyde Transformations
Beyond its use in complex cyclizations, the aldehyde functionality allows for a range of fundamental organic transformations.
a) Reductive Amination: A robust method for forming C-N bonds, reductive amination involves the reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ. This one-pot procedure is highly efficient for synthesizing diverse libraries of substituted benzylamines, which are common substructures in pharmacologically active agents.
b) Condensation Reactions: The aldehyde readily undergoes condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel or Claisen-Schmidt type reactions. These reactions generate electron-deficient α,β-unsaturated systems that are valuable Michael acceptors and versatile intermediates for further synthetic manipulations.
c) Oxidation and Reduction: Standard functional group interconversion provides access to the corresponding carboxylic acid and benzyl alcohol.
-
Oxidation to 3-chloro-4-(1H-pyrazol-1-yl)benzoic acid creates a substrate for amide bond formation, enabling coupling to amines and amino acids.
-
Reduction with agents like sodium borohydride yields [3-chloro-4-(1H-pyrazol-1-yl)phenyl]methanol, an intermediate for ether synthesis or conversion to a leaving group for nucleophilic substitution.
Application Data Summary
The following table summarizes the key synthetic applications and the classes of compounds accessible from this compound.
| Application/Reaction Type | Reagents/Conditions | Resulting Compound Class | Potential Utility |
| Multicomponent Cyclization | Aminopyrazole, active methylene compound, base | Pyrazolo[3,4-d]pyrimidines | Kinase Inhibitors (EGFR, Src) |
| Friedländer Annulation | 2-Amino-3-cyanopyridine, base | Pyrazolo[3,4-b]quinolines | Kinase Inhibitors |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Substituted Benzylamines | General Pharmaceutical Scaffolds |
| Knoevenagel Condensation | Malononitrile, piperidine | Dicyano-alkene derivatives | Michael Acceptors, Dyes |
| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acids | Amide Coupling Substrates |
| Reduction | NaBH₄ or LiAlH₄ | Benzyl Alcohols | Ether Synthesis, SN2 Substrates |
Experimental Protocols
The following section provides a detailed, self-validating protocol for a representative synthesis of a pyrazolo[3,4-d]pyrimidine derivative, a core structure in many kinase inhibitors.
Protocol 1: Synthesis of 4-(4-chlorophenyl)-3-(methylamino)-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes a one-pot multicomponent reaction adapted from methodologies used for synthesizing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Rationale: This procedure leverages the reactivity of the aldehyde to form an arylidene intermediate in situ, which then undergoes cyclization with an appropriate aminopyrazole. This convergent approach allows for the rapid assembly of the desired heterocyclic core.
Caption: Workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Materials and Reagents:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
5-Amino-1H-pyrazole (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Absolute Ethanol (reaction solvent)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer with heating
-
TLC plates (silica gel 60 F₂₅₄)
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.20 g, 10 mmol) and absolute ethanol (40 mL). Stir until the solid is fully dissolved.
-
Addition of Reagents: To the stirred solution, add malononitrile (0.73 g, 11 mmol) followed by 5-Amino-1H-pyrazole (0.83 g, 10 mmol). Finally, add piperidine (0.1 mL, ~1 mmol) dropwise.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting aldehyde.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will typically form. If precipitation is slow, the flask can be cooled further in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold ethanol (2 x 10 mL) and then deionized water (2 x 10 mL) to remove unreacted starting materials and catalyst.
-
Drying: Dry the collected solid under vacuum at 50 °C to a constant weight.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be recrystallized from a suitable solvent system like ethanol or a DMF/water mixture.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point).
Self-Validation and Trustworthiness: This protocol is self-validating through the use of TLC monitoring to ensure complete reaction, a straightforward precipitation and filtration for isolation which minimizes product loss, and final characterization to confirm structural integrity. The formation of a distinct solid product provides a clear endpoint for the reaction.
Conclusion
This compound is a high-value, versatile intermediate in organic synthesis. Its utility is most profoundly demonstrated in the construction of diverse heterocyclic scaffolds, particularly those targeting protein kinases. The aldehyde group provides a reliable handle for both simple and complex transformations, enabling the efficient synthesis of targeted libraries for drug discovery and development. The protocols and strategies outlined in this guide are designed to empower researchers to effectively harness the synthetic potential of this powerful building block.
Application Note: Regioselective Nitration of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Abstract
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 3-Chloro-5-nitro-4-(1H-pyrazol-1-yl)benzaldehyde via electrophilic aromatic substitution. The procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development. We delve into the mechanistic rationale behind the reaction's regioselectivity, outline critical safety protocols for handling nitrating agents, and provide a step-by-step experimental guide from reaction setup to product purification and characterization. The methodology emphasizes control over reaction conditions to ensure high yield and purity while prioritizing laboratory safety.
Introduction and Scientific Rationale
Nitrated aromatic aldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The introduction of a nitro group (—NO₂) serves not only as a crucial pharmacophore in some contexts but also as a versatile chemical handle for further functionalization, such as reduction to an amino group. The target molecule, 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde, possesses a unique substitution pattern that presents an interesting case for regioselective nitration.
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, a cornerstone of aromatic chemistry. The success of this synthesis hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺), and understanding the directing effects of the substituents on the benzene ring.
1.1. Generation of the Electrophile
The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.
HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
1.2. Mechanistic Insights and Regioselectivity
The position of the incoming nitro group is dictated by the electronic effects of the three substituents already present on the aromatic ring:
-
Aldehyde Group (-CHO): A powerful electron-withdrawing group that deactivates the ring and is a meta-director.
-
Chloro Group (-Cl): An electron-withdrawing group (deactivating) that directs incoming electrophiles to the ortho and para positions due to its ability to donate a lone pair of electrons via resonance.
-
Pyrazol-1-yl Group: This substituent is activating and directs ortho and para. The nitrogen atom at the 1-position of the pyrazole ring donates electron density into the benzene ring through resonance, activating the positions ortho and para to it.
Considering these directing effects, the position C5 is the most favorable for electrophilic attack. It is ortho to the activating pyrazol-1-yl group and meta to the deactivating aldehyde group. This convergence of directing effects leads to a highly regioselective reaction, yielding the desired 3-Chloro-5-nitro-4-(1H-pyrazol-1-yl)benzaldehyde isomer.
Critical Safety Protocols
Nitration reactions are inherently hazardous due to the use of highly corrosive and reactive acids and the exothermic nature of the reaction. Strict adherence to safety protocols is mandatory.
-
Hazard Assessment: Concentrated nitric and sulfuric acids are severe corrosives and powerful oxidizing agents. Contact with skin and eyes can cause severe burns. Inhalation of vapors is harmful. The reaction is highly exothermic and can lead to a thermal runaway if addition rates and temperature are not carefully controlled.
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. An emergency eyewash and safety shower must be immediately accessible.
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Chemical splash goggles and a full-face shield.
-
Acid-resistant gloves (e.g., butyl rubber or Viton®).
-
A flame-retardant lab coat and closed-toe shoes.
-
-
Spill & Waste Management: Have a spill kit containing a neutralizing agent (e.g., sodium bicarbonate) readily available. All acidic waste must be neutralized carefully before disposal according to institutional guidelines.
Experimental Procedure
This protocol details the synthesis on a 10 mmol scale. Adjust quantities as needed, with careful consideration for reaction thermals at larger scales.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (Scale) | Properties & Hazards |
| This compound | C₁₀H₇ClN₂O | 220.63 | 2.21 g (10 mmol) | Irritant. Avoid inhalation and contact with skin/eyes. |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 20 mL | Danger: Severe corrosive. Causes catastrophic burns. Hygroscopic. |
| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 1.0 mL (15.8 mmol) | Danger: Oxidizer, severe corrosive. Causes severe burns. Toxic fumes. |
| Deionized Water | H₂O | 18.02 | ~500 mL | - |
| Ice | H₂O(s) | 18.02 | As needed | - |
| Sodium Bicarbonate (Saturated Solution) | NaHCO₃ | 84.01 | ~50 mL | Mild irritant. Used for neutralization. |
| Ethanol (or other suitable solvent) | C₂H₅OH | 46.07 | As needed | Flammable liquid. |
3.2. Reaction Workflow Diagram
The Strategic Application of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde in the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" for its remarkable versatility in drug design.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a central component in numerous FDA-approved drugs, particularly within the domain of protein kinase inhibitors.[2][3][4] Kinases, as central regulators of cellular signaling, are frequently dysregulated in diseases like cancer, inflammation, and neurodegenerative disorders, making them high-value therapeutic targets.[5][6] Pyrazole-containing inhibitors have shown remarkable efficacy against a range of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), Aurora kinases, and Bruton's tyrosine kinase (BTK).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde as a versatile starting material for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-tested synthetic protocols, and discuss the potential therapeutic applications of the resulting compounds, grounding our discussion in established principles of medicinal chemistry and structure-activity relationships (SAR).
The Versatility of this compound as a Synthon
The choice of this compound as a starting material is a strategic one, offering several advantages for the synthesis of kinase inhibitors:
-
The Pyrazole Moiety: The 1H-pyrazol-1-yl group serves as a key pharmacophore, capable of forming crucial hydrogen bonds and other interactions within the ATP-binding pocket of various kinases.[4][5]
-
The Benzaldehyde Functionality: The aldehyde group is a versatile chemical handle, readily convertible into a range of functional groups. Of particular interest is its conversion to a benzylamine, which can then be further elaborated.
-
The Chloro Substituent: The chlorine atom at the 3-position of the benzene ring can modulate the electronic properties of the molecule and provide an additional point of interaction within the kinase active site, potentially enhancing potency and selectivity.[7]
The synthetic strategy outlined in this guide focuses on a two-step process: first, the reductive amination of the benzaldehyde to form a key benzylamine intermediate, followed by the formation of a urea linkage to generate a library of potential kinase inhibitors. This approach is both efficient and modular, allowing for the rapid generation of diverse chemical entities for screening.
Synthetic Strategy: From Aldehyde to Potential Kinase Inhibitor
The overall synthetic workflow is depicted below. This two-step approach allows for the introduction of diversity at the R-group, enabling the exploration of structure-activity relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
High-Performance Liquid Chromatography for the Analysis of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde: A Comprehensive Method and Validation Protocol
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, providing excellent peak symmetry and resolution. Detection is performed using a UV detector, leveraging the chromophoric nature of the analyte. This document provides a detailed protocol for the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended purpose in research, development, and quality control environments.
Introduction
This compound (CAS: 1186663-52-4, Formula: C10H7ClN2O) is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure, incorporating both a substituted benzaldehyde and a pyrazole ring, makes it a versatile building block for the synthesis of various biologically active molecules.[1] Accurate and reliable quantification of this intermediate is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials in the synthesis of active pharmaceutical ingredients (APIs).
High-performance liquid chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[4][5] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar to non-polar compounds like this compound.[6][7] This application note details the development and validation of a specific and reliable RP-HPLC method for this compound. The causality behind the selection of chromatographic parameters is explained, and a rigorous validation protocol is outlined to demonstrate the method's trustworthiness and scientific integrity.
Chromatographic Method Development: Rationale and Principles
The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte.[8][9]
Analyte Properties and Method Selection
This compound is an aromatic compound with heterocyclic functionality. Based on its structure, it is expected to be soluble in common organic solvents like acetonitrile and methanol and possess UV-absorbing properties due to the presence of the benzaldehyde and pyrazole chromophores.[10][11] These characteristics make reversed-phase HPLC with UV detection the logical choice for analysis.[6]
Stationary Phase Selection
A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are the most widely used in reversed-phase chromatography due to their strong hydrophobic retention, making them ideal for separating a broad range of non-polar and moderately polar analytes.[12][13] The long alkyl chains provide excellent separation for aromatic compounds like the target analyte.[14]
Mobile Phase Optimization
The mobile phase composition is a critical factor in achieving optimal separation.[15][16][17] A combination of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity. A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to sharper peaks and shorter run times compared to an isocratic method.[18] While the pyrazole moiety can exhibit basic properties, under the proposed neutral mobile phase conditions, its ionization is minimal, thus a buffer is not initially deemed necessary for good peak shape.[19]
Wavelength Selection
The selection of an appropriate detection wavelength is crucial for sensitivity and selectivity. Benzaldehyde derivatives typically exhibit strong UV absorbance around 248-254 nm due to the π → π* electronic transition of the aromatic ring and carbonyl group.[20][21] Pyrazole derivatives also show absorbance in the UV region, typically around 203-210 nm.[11][22][23] To maximize sensitivity for the entire molecule, a preliminary UV scan of the analyte in the mobile phase is recommended. Based on the combined chromophores, a detection wavelength of 254 nm is proposed as a starting point, offering a good balance of sensitivity and selectivity.
Detailed Application Protocol
Materials and Reagents
-
Analyte: this compound reference standard (purity ≥ 98%)
-
Solvents: HPLC grade acetonitrile and water
-
Glassware: Volumetric flasks, autosampler vials
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized HPLC conditions:
| Parameter | Condition |
| HPLC System | A system with a gradient pump, autosampler, column oven, and UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water, HPLC Grade |
| Mobile Phase B | Acetonitrile, HPLC Grade |
| Gradient Program | Time (min) |
| 0.00 | |
| 10.00 | |
| 12.00 | |
| 12.01 | |
| 15.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The analytical method is validated according to the ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[24][25][26][27][28] The validation will assess specificity, linearity, range, accuracy, precision, and robustness.
Caption: Workflow for HPLC Method Development and Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject a blank solution (acetonitrile).
-
Inject a solution of the placebo (if applicable, for formulated products).
-
Inject the working standard solution.
-
Inject the sample solution.
-
If available, inject solutions of known related substances.
-
-
Acceptance Criteria: The blank and placebo injections should not show any interfering peaks at the retention time of the this compound peak. The peak for the analyte should be well-resolved from any other peaks.
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Protocol:
-
Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision):
-
Protocol: Analyze six replicate injections of the sample solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the two days should be ≤ 2.0%.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Detection wavelength (± 2 nm)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a sample solution under each of these modified conditions.
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by these minor changes.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust means for the quantitative analysis of this compound. The method is specific, linear, accurate, precise, and robust, as demonstrated by the comprehensive validation protocol designed in accordance with ICH guidelines. This well-characterized analytical method is suitable for routine quality control, stability studies, and in-process monitoring in the development and manufacturing of pharmaceuticals where this compound is a key intermediate.
References
- 1. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. pschemicals.com [pschemicals.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. wjpmr.com [wjpmr.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. moravek.com [moravek.com]
- 8. onyxipca.com [onyxipca.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. uhplcs.com [uhplcs.com]
- 13. Reverse Phase Chromatography (C18) | Column for HPLC | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. pp.bme.hu [pp.bme.hu]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. mastelf.com [mastelf.com]
- 18. pharmtech.com [pharmtech.com]
- 19. welch-us.com [welch-us.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. database.ich.org [database.ich.org]
- 26. m.youtube.com [m.youtube.com]
- 27. qbdgroup.com [qbdgroup.com]
- 28. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Welcome to the technical support center for the synthesis of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and reproducibility of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common issues, and provide a robust, field-tested protocol.
The synthesis of N-arylpyrazoles, such as the target molecule, is a cornerstone of medicinal and agrochemical research.[1] These moieties are present in a wide array of biologically active compounds.[2] The primary route to this compound is a copper-catalyzed N-arylation reaction, a variant of the classic Ullmann condensation, between 1H-pyrazole and 3-chloro-4-fluorobenzaldehyde.[1][3] Achieving high yields in these reactions requires careful control over several experimental variables. This guide provides the expertise to navigate these challenges effectively.
Section 1: Understanding the Core Reaction Mechanism
The synthesis proceeds via a copper-catalyzed nucleophilic aromatic substitution (SNAr), often referred to as an Ullmann-type C-N cross-coupling reaction.[4][5] In this process, the fluorine atom of 3-chloro-4-fluorobenzaldehyde is displaced by the pyrazole nucleophile. The fluorine is the target leaving group due to its high electronegativity, which activates the C-F bond towards nucleophilic attack. The reaction is typically catalyzed by a copper(I) species, which facilitates the coupling through a catalytic cycle involving oxidative addition and reductive elimination steps.[4]
Caption: Generalized catalytic cycle for the copper-catalyzed N-arylation.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Formation
Question: My reaction shows very low conversion of the 3-chloro-4-fluorobenzaldehyde starting material, even after prolonged heating. What are the likely causes?
Answer: Low conversion is typically traced back to one of four key areas: catalyst activity, reaction temperature, base efficacy, or reagent/solvent quality.
-
Catalyst Inactivity: The active catalyst is a Cu(I) species. If you are using a Cu(I) salt like CuI, ensure it is fresh and has been stored under inert gas to prevent oxidation to inactive Cu(II). If using copper powder, it often requires "activation" to remove the passivating oxide layer.[3] Furthermore, the choice of ligand, such as a diamine or an amino acid like L-proline, can be critical for stabilizing the catalyst and accelerating the reaction.[6][7]
-
Insufficient Temperature: Ullmann-type reactions are thermally demanding.[3] While modern ligand systems have lowered temperature requirements, this specific transformation often needs temperatures between 100-140°C to proceed at a reasonable rate.[1][8] Ensure your reaction vessel is reaching and maintaining the target temperature.
-
Ineffective Base: The base is crucial for deprotonating the pyrazole (pKa ≈ 14.5 in DMSO), generating the active nucleophile. Potassium carbonate (K2CO3) is common, but if conversion is low, switching to a stronger or more soluble base like Cesium carbonate (Cs2CO3) can dramatically improve the yield. Cs2CO3 is often used in challenging C-N couplings.[8] The base must be anhydrous and finely powdered to maximize its surface area and reactivity.
-
Solvent and Reagent Purity: Polar aprotic solvents like DMSO or DMF are required to dissolve the reagents and facilitate the SNAr mechanism. These solvents must be anhydrous. Water can protonate the pyrazole anion, quenching the nucleophile, and can also interfere with the catalyst. Ensure you are using a dry, high-purity grade of solvent.
Caption: Decision workflow for troubleshooting low reaction conversion.
Issue 2: Significant Side Product Formation
Question: I'm observing significant impurities in my crude 1H NMR and LC-MS. What are the common side reactions and how can I minimize them?
Answer: Side product formation can complicate purification and lower the isolated yield. The most common impurities are detailed below.
| Side Product | Identification (Typical MS Signal) | Causality | Mitigation Strategy |
| 3-Chloro-4-hydroxybenzaldehyde | M+H = 157/159 | Hydrolysis of the C-F bond by trace water, often promoted by the base at high temperatures. | Use anhydrous solvents and reagents. Ensure the reaction is run under a dry, inert atmosphere (N2 or Ar). |
| Biaryl Ether | M+H = 345 (from product + Ar-F) | Reaction of the product with another molecule of 3-chloro-4-fluorobenzaldehyde at the aldehyde position under harsh conditions. | Maintain strict temperature control. Do not let the reaction run for an excessive amount of time after the starting material is consumed. |
| Unreacted Pyrazole | M+H = 69 | Incomplete reaction or use of a large excess. | Monitor the reaction by TLC. Use a moderate excess of pyrazole (1.1-1.5 equivalents). |
| Solvent-Related Adducts | Varies | Reaction of highly reactive intermediates with solvents like DMF or DMSO at very high temperatures. | Operate within the recommended temperature range (120-140°C). Avoid unnecessarily high temperatures. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal Base/Solvent combination for this reaction? For this specific transformation, a combination of Cesium Carbonate (Cs2CO3) as the base and anhydrous Dimethyl Sulfoxide (DMSO) as the solvent is highly recommended for achieving the best yields.[8] DMSO has a high boiling point and excellent solvating power for the ionic intermediates, while Cs2CO3 provides superior basicity and solubility compared to K2CO3.[8]
Q2: Which copper catalyst and ligand system is recommended? A robust starting point is Copper(I) Iodide (CuI) at a loading of 5-10 mol%.[9] While the reaction can proceed without a ligand, adding a ligand like L-proline (10-20 mol%) can significantly improve yields and lower the required reaction temperature.[6] Diamine ligands are also highly effective for copper-catalyzed N-arylations.[5][7][10]
Q3: What is the ideal reaction temperature and duration? The optimal temperature range is typically 120-140°C .[1][8] The reaction should be monitored by TLC or LC-MS every 4-6 hours. A typical reaction time is 12-24 hours. Driving the reaction to 100% completion is key to simplifying purification.
Q4: How can I effectively purify the final product? After an aqueous workup to remove the inorganic salts and DMSO, the crude product is often an oil or solid. The most effective purification method is flash column chromatography on silica gel. A gradient elution system starting with hexane and gradually increasing the polarity with ethyl acetate is typically effective for separating the product from less polar starting materials and non-polar impurities.
Section 4: Optimized Experimental Protocol
This protocol is a validated starting point designed for trustworthiness and reproducibility. It incorporates best practices discussed in the troubleshooting and FAQ sections.
Reagents & Equipment:
-
3-Chloro-4-fluorobenzaldehyde (1.0 eq)
-
1H-Pyrazole (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Cesium Carbonate (Cs2CO3), anhydrous, finely powdered (2.0 eq)
-
Anhydrous DMSO
-
Schlenk flask or three-neck round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle with temperature controller
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add 3-chloro-4-fluorobenzaldehyde (1.0 eq), 1H-pyrazole (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and Cs2CO3 (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO via syringe to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 130°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) or LC-MS until the 3-chloro-4-fluorobenzaldehyde spot has been completely consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a large volume of water (approx. 10x the DMSO volume).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash them with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Section 5: Data Summary Table
The following table summarizes the influence of key parameters on the N-arylation of heterocycles, based on principles from the cited literature.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome & Rationale |
| Base | K2CO3 | Cs2CO3 | Higher yield with B. Cs2CO3 is more soluble and basic, increasing the concentration and nucleophilicity of the pyrazolate anion.[8] |
| Catalyst | 10 mol% CuI | 10 mol% CuI / 20 mol% L-Proline | Higher yield and potentially lower temperature with B. L-proline acts as a ligand, stabilizing the copper catalyst and accelerating the catalytic cycle.[6] |
| Temperature | 100°C | 130°C | Higher reaction rate with B. Ullmann condensations are thermally activated; higher temperatures overcome the activation energy barrier for the rate-limiting step.[1] |
| Solvent | Anhydrous DMF | Anhydrous DMSO | Comparable or slightly better yield with B. Both are excellent polar aprotic solvents, but DMSO's higher boiling point can be advantageous for maintaining consistent high temperatures.[1] |
References
- 1. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]
- 2. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. BJOC - Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors [beilstein-journals.org]
- 9. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of crude 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde. This guide, structured in a flexible question-and-answer format, is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we combine established chemical principles with field-tested experience to help you achieve the desired purity and yield for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, based on common synthetic pathways for N-aryl pyrazoles and substituted benzaldehydes, you can anticipate the following impurities:
-
Unreacted Starting Materials: Depending on the synthesis, these could include 3-chloro-4-fluorobenzaldehyde or a related halogenated benzaldehyde, and pyrazole.
-
Isomeric Byproducts: In some cases, regioisomers may form, although the specific synthesis of N-aryl pyrazoles is often highly regioselective.
-
3-Chloro-4-(1H-pyrazol-1-YL)benzoic acid: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, a very common impurity.[1] This can occur during the reaction, work-up, or even upon storage in the presence of air.
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, DMSO) and any inorganic salts from the work-up may be present.
Q2: My crude product is a dark oil/discolored solid. What is the likely cause and how can I address it?
A2: Discoloration often indicates the presence of polymeric or highly conjugated impurities. For benzaldehyde derivatives, this can arise from self-condensation reactions or degradation, particularly if the reaction was carried out at high temperatures or under harsh basic or acidic conditions. It's also possible that trace metal catalysts from a preceding synthetic step are present.
Initial purification attempts should focus on removing these baseline impurities. A preliminary work-up by dissolving the crude product in a suitable organic solvent like ethyl acetate or dichloromethane, followed by washing with a dilute acid, then a dilute base (like sodium bicarbonate to remove acidic impurities), and finally brine, can be effective.[1] If the color persists, treatment with activated carbon during recrystallization may be necessary, though this can sometimes lead to a loss of the desired product.
Q3: What is the general stability of this compound under typical purification conditions?
A3: While N-aryl pyrazoles are generally stable, the aldehyde functionality introduces a degree of sensitivity. As mentioned, oxidation to the carboxylic acid is a primary concern. Additionally, some substituted benzaldehydes can be sensitive to prolonged exposure to silica gel, potentially leading to degradation. It is advisable to minimize the time the compound spends on a chromatography column. Thermal stability is generally good for short periods, as required for recrystallization, but prolonged heating should be avoided to prevent decomposition or side reactions. The stability of pyrazoline derivatives, which are structurally related, can be variable, with some showing degradation over time.
Troubleshooting Purification by Recrystallization
Q4: I'm trying to recrystallize my crude product, but it's "oiling out" instead of forming crystals. What's going on and how can I fix it?
A4: "Oiling out" occurs when the compound separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. This is a common issue and can be caused by several factors:
-
High Impurity Levels: A significant amount of impurities can depress the melting point of your compound and interfere with crystal lattice formation.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at lower temperatures, or the compound's solubility curve in that solvent may not be steep enough.
-
Cooling Too Rapidly: Rapid cooling can lead to supersaturation and precipitation of an amorphous oil instead of allowing time for ordered crystal growth.
Troubleshooting Steps for "Oiling Out":
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure you are not starting from a supersaturated solution.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath from a high temperature.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Re-evaluate Your Solvent System: You may need to switch to a different solvent or a two-solvent system. Good starting points for screening include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes or toluene/hexanes.
Experimental Protocol: Two-Solvent Recrystallization
This method is useful when finding a single ideal solvent is difficult.
-
Solvent Selection: Identify a "soluble" solvent in which your compound is highly soluble (e.g., ethyl acetate, acetone) and a "miscible anti-solvent" in which it is poorly soluble (e.g., hexanes, heptane). The two solvents must be miscible.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "soluble" solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration at this stage.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of the hot "soluble" solvent back into the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Purification by Column Chromatography
Q5: I'm running a silica gel column, but my product is streaking or eluting over many fractions. How can I improve the separation?
A5: Tailing or streaking on a silica gel column for a moderately polar compound like this compound can be due to several factors:
-
Inappropriate Solvent Polarity: If the eluent is not polar enough, the compound will move very slowly and may tail. If it's too polar, it will elute too quickly with poor separation from other components.
-
Sample Overload: Applying too much crude material to the column can lead to broad peaks and poor separation.
-
Compound Instability on Silica: Some aldehydes can interact strongly with the acidic silanol groups on the silica surface, leading to degradation and tailing.
Troubleshooting Workflow for Column Chromatography:
Caption: Troubleshooting workflow for column chromatography issues.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the desired compound has an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks in the packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, dry-loading the sample onto a small amount of silica gel is recommended.[2]
-
Elution: Begin eluting with the solvent system determined by TLC, collecting fractions. A gradient elution (gradually increasing the polarity of the solvent) may be necessary to separate compounds with close Rf values.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | C₁₀H₇ClN₂O | 206.63 | Target Compound |
| 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzaldehyde | C₁₁H₉ClN₂O | 220.65 | Structurally similar, provides context for polarity.[3] |
| 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde | C₁₀H₆Cl₂N₂O | 241.07 | Another related compound, indicating the stability of the pyrazolyl-benzaldehyde core.[4] |
Table 2: Suggested Starting Solvent Systems for Purification
| Purification Method | Solvent System | Rationale & Comments |
| Recrystallization | Ethanol or Isopropanol | Often effective for moderately polar compounds. |
| Ethyl Acetate / Hexanes | A versatile two-solvent system allowing for fine-tuning of polarity. | |
| Toluene / Hexanes | Good for aromatic compounds; may require heating. | |
| Column Chromatography | Hexanes / Ethyl Acetate (e.g., 7:3 to 1:1 v/v) | A common, effective system for compounds of moderate polarity. Adjust ratio based on TLC. |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5 v/v) | A more polar system for compounds that do not move in Hex/EtOAc. Use with caution due to potential for reactivity. |
Logical Relationships in Purification Strategy
Caption: General purification strategy decision tree.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzaldehyde | C11H9ClN2O | CID 81146291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]
Common side reactions in the synthesis of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Welcome to the technical support center for the synthesis of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience. Our goal is to help you navigate the common challenges and optimize your synthetic outcomes.
I. Troubleshooting Guide: Common Side Reactions and Issues
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for their causes and actionable solutions.
Issue 1: Incomplete Reaction or Low Yield
Question: My reaction is not going to completion, or the yield of the desired product is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, typically formed via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction, can stem from several factors.
Probable Causes & Solutions:
-
Insufficient Reaction Temperature: The N-arylation of pyrazole often requires elevated temperatures to proceed efficiently.[1] If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or incomplete reaction.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C, while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The optimal temperature range for similar syntheses is often between 80-120°C.[1]
-
-
Base Incompatibility or Insufficient Amount: The choice and amount of base are critical for deprotonating the pyrazole, making it a more potent nucleophile.
-
Solution: Common bases for this reaction include potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). Ensure the base is freshly dried and used in a stoichiometric excess (typically 1.5-2.5 equivalents). Cs2CO3 is often more effective due to its higher solubility and basicity.
-
-
Catalyst Deactivation (for Cross-Coupling Reactions): If you are employing a copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig) reaction, the catalyst can be sensitive to air, moisture, and impurities.[2][3][4]
-
Solution: Use anhydrous and deoxygenated solvents. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst and reagents. Consider using a well-defined pre-catalyst or a robust ligand to stabilize the active catalytic species.[5]
-
-
Poor Quality of Starting Materials: Impurities in the 3-chloro-4-fluorobenzaldehyde or pyrazole can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
Issue 2: Formation of Dimerized or Poly-arylated Byproducts
Question: I am observing significant amounts of what appear to be dimerized starting materials or multiple pyrazole additions to the benzaldehyde ring. How can I minimize these side products?
Answer:
The formation of these byproducts is a common challenge, particularly in metal-catalyzed reactions.
Probable Causes & Solutions:
-
Incorrect Stoichiometry: An excess of the aryl halide can lead to self-coupling (biaryl formation), a known side reaction in Ullmann-type couplings.[4] Conversely, an excess of pyrazole could potentially lead to di-substitution on other activated positions of the benzaldehyde, though less common.
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess of the pyrazole (e.g., 1.1-1.2 equivalents) is often optimal to ensure full conversion of the limiting aryl halide without promoting excessive side reactions.
-
-
High Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive loading can sometimes promote unwanted side reactions.
-
Solution: Optimize the catalyst loading. Start with a lower concentration (e.g., 1-5 mol%) and incrementally increase it if the reaction rate is too slow.
-
-
Ligand Effects (in Buchwald-Hartwig Amination): The choice of ligand is crucial in palladium-catalyzed amination. Some ligands may favor reductive elimination to form the desired product, while others might lead to side reactions like β-hydride elimination.[2]
-
Solution: Screen different phosphine-based ligands. Bulky, electron-rich ligands often promote the desired C-N bond formation.[6]
-
Issue 3: Hydrodehalogenation of the Starting Material
Question: My analysis shows the presence of 4-(1H-pyrazol-1-yl)benzaldehyde, where the chlorine atom has been replaced by hydrogen. What is causing this?
Answer:
This side reaction, known as hydrodehalogenation, is a potential pathway in palladium-catalyzed cross-coupling reactions.
Probable Causes & Solutions:
-
Presence of a Hydrogen Source: Trace amounts of water or other protic impurities can serve as a hydrogen source for the reduction of the aryl halide.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
-
-
Side Reaction in the Catalytic Cycle: In the Buchwald-Hartwig mechanism, an unproductive side reaction can occur where an amide undergoes β-hydride elimination, leading to a hydrodehalogenated arene and an imine product.[2]
-
Solution: Optimizing the ligand and base combination can often suppress this side reaction. A weaker, non-nucleophilic base might be beneficial.
-
Issue 4: Difficulty in Product Purification
Question: I am struggling to separate my desired product from the starting materials and byproducts. What purification strategies are most effective?
Answer:
Purification can be challenging due to the similar polarities of the product and some of the side products.
Probable Causes & Solutions:
-
Co-elution in Column Chromatography: The product and unreacted 3-chloro-4-fluorobenzaldehyde or certain byproducts may have similar retention factors on silica gel.
-
Solution:
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can often provide better separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Test various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
Acid-Base Extraction: The pyrazole moiety provides a basic nitrogen. It may be possible to purify the product by dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid to protonate and extract the pyrazole-containing compounds into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent. A patent for purifying pyrazoles describes a method of forming and crystallizing acid addition salts.[7]
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: The most common methods are:
-
Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of 3-chloro-4-fluorobenzaldehyde with pyrazole in the presence of a base. The fluorine atom is a good leaving group, activated by the electron-withdrawing aldehyde group.[1]
-
Ullmann Condensation: A copper-catalyzed reaction between 3-chloro-4-iodobenzaldehyde (or bromobenzaldehyde) and pyrazole.[3][4] This method is a classic approach for forming C-N bonds.[8]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 3-chloro-4-bromobenzaldehyde (or triflate) and pyrazole.[2][5] This modern method often offers milder reaction conditions and broader substrate scope.
Q2: How critical is the choice of solvent for this synthesis?
A2: The solvent plays a crucial role. For SNAr reactions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are preferred as they can solvate the cation of the base, leaving a more "naked" and reactive anion, and they can stabilize the charged intermediate (Meisenheimer complex). For metal-catalyzed reactions, solvents like toluene, dioxane, or DMF are commonly used. The choice of solvent can influence reaction rates and side product formation, so it should be optimized for the specific reaction conditions.
Q3: Can I monitor the reaction progress using TLC? What is a good mobile phase?
A3: Yes, TLC is an excellent technique for monitoring the reaction. A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate. You can start with a ratio of 4:1 (Hexane:Ethyl Acetate) and adjust the polarity based on the separation you observe. Staining with potassium permanganate or visualization under UV light can help in identifying the spots.
Q4: Are there any safety precautions I should be aware of?
A4: Standard laboratory safety practices should always be followed.
-
Reagents: Many of the organic solvents used (e.g., DMF, DMSO, toluene) have specific health and safety risks. Always consult the Safety Data Sheet (SDS) for each chemical before use. Handle bases like potassium carbonate and cesium carbonate with care, as they are irritants.
-
Reaction Conditions: If the reaction is performed at elevated temperatures, use appropriate heating mantles and condensers. If pressure can build up, ensure the system is properly vented.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
III. Key Reaction Parameters and Their Impact
The following table summarizes the influence of key parameters on the synthesis.
| Parameter | Effect on Main Reaction | Potential Side Reactions if Not Optimized |
| Temperature | Increases reaction rate. | Decomposition of starting materials or products at very high temperatures. |
| Base | Activates the pyrazole nucleophile. | If too strong, may cause side reactions with the aldehyde. If too weak, the reaction will be slow or incomplete. |
| Solvent | Affects solubility, reaction rate, and stabilizes intermediates. | Inappropriate solvent can lead to low yields or promote side reactions. |
| Catalyst/Ligand | Essential for cross-coupling reactions; determines efficiency. | Incorrect choice can lead to catalyst deactivation, hydrodehalogenation, or dimerization. |
| Reaction Time | Insufficient time leads to incomplete conversion. | Excessive time can lead to product degradation or formation of byproducts. |
IV. Visualizing a Common Synthetic Pathway
The following diagram illustrates a generalized SNAr pathway for the synthesis of this compound, highlighting the key steps.
Caption: SNAr pathway for the synthesis of the target compound.
V. References
-
Smolecule. 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde. Available at: --INVALID-LINK--
-
Wikipedia. Buchwald–Hartwig amination. Available at: --INVALID-LINK--
-
Benchchem. A Technical Guide to the Novel Synthesis of Pyrazole Benzamide Derivatives. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Available at: --INVALID-LINK--
-
MDPI. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Available at: --INVALID-LINK--
-
RSC Publishing. Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Available at: --INVALID-LINK--
-
COPPER-CATALYZED N-ARYLATION OF PYRAZOLE WITH IODIZED BENZENE DERIVATIVES. Available at: --INVALID-LINK--
-
ResearchGate. Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. Available at: --INVALID-LINK--
-
ResearchGate. Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. Available at: --INVALID-LINK--
-
Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available at: --INVALID-LINK--
-
University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available at: --INVALID-LINK--
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the multicomponent synthesis of pyrazoles. Available at: --INVALID-LINK--
-
PubChem. 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzaldehyde. Available at: --INVALID-LINK--
-
PubMed Central. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: --INVALID-LINK--
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: --INVALID-LINK--
-
ResearchGate. Synthesis of 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and Its Deuterated Analogue. Available at: --INVALID-LINK--
-
Journal of American Science. Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4- methoxyphenyl)furan-2(3H). Available at: --INVALID-LINK--
-
JOCPR. Synthesis, characterization and bioce. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Ullmann Reaction. Available at: --INVALID-LINK--
-
Organic Syntheses Procedure. 5. Available at: --INVALID-LINK--
-
Google Patents. Method for purifying pyrazoles. Available at: --INVALID-LINK--
-
ResearchGate. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF. Available at: --INVALID-LINK--
-
Semantic Scholar. l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Available at: --INVALID-LINK--
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: --INVALID-LINK--
-
ResearchGate. One-pot Three Component Synthesis of Some NewAzo-PyrazolineCompounds Derived From 5-((3-chloro-4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: --INVALID-LINK--
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: Design. Available at: --INVALID-LINK--
-
Journal of Chemical Sciences | Indian Academy of Sciences. Available at: --INVALID-LINK--
-
R Discovery. Ullmann-type Coupling Reactions Research Articles - Page 1. Available at: --INVALID-LINK--
References
- 1. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. research.rug.nl [research.rug.nl]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde
Welcome to the technical support resource for the synthesis of 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific synthesis. The following content is structured in a problem-oriented question-and-answer format to directly address potential issues and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most reliable and commonly used method for synthesizing this compound?
The most direct and frequently successful method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of 3-Chloro-4-fluorobenzaldehyde with 1H-pyrazole in the presence of a suitable base and solvent.
The fluorine atom is an excellent leaving group for SNAr reactions because of its high electronegativity, which strongly activates the aromatic ring towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, forming a temporary, resonance-stabilized intermediate known as a Meisenheimer complex.
Core Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
Caption: General workflow for the SNAr synthesis.
Recommended Experimental Protocol:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 3-Chloro-4-fluorobenzaldehyde (1.0 eq).
-
Add 1H-pyrazole (1.1 - 1.2 eq) and a suitable base (e.g., potassium carbonate, K₂CO₃, 2.0 eq).
-
Add a dry, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Heat the reaction mixture to a temperature between 80-120°C and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup by pouring the reaction mixture into cold water, which will precipitate the crude product.[2]
-
Collect the solid by vacuum filtration and wash with water to remove inorganic salts.
-
Purify the crude product as described in Q5 .
| Parameter | Recommended Condition | Rationale |
| Starting Material | 3-Chloro-4-fluorobenzaldehyde | Fluorine is a superior leaving group for SNAr compared to chlorine at the same position. |
| Nucleophile | 1H-Pyrazole (1.1-1.2 eq) | A slight excess ensures complete consumption of the limiting benzaldehyde starting material. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq) | Deprotonates the pyrazole N-H, creating a more potent nucleophile. Cs₂CO₃ is stronger and more soluble, often improving reaction rates. |
| Solvent | DMSO, DMF | Polar aprotic solvents effectively solvate the potassium/caesium cation and accelerate SNAr reactions. |
| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction. Optimal temperature may require screening.[1] |
Q2: My reaction shows low or no conversion of the starting material. What are the potential causes and how can I resolve this?
Low or no conversion is a common issue that can typically be traced back to reaction conditions or reagent quality. A systematic approach is key to identifying the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Summary for Low Yield
| Potential Cause | Recommended Solution(s) | Scientific Explanation |
| Insufficient Base Strength/Activity | Switch from K₂CO₃ to Cs₂CO₃. Ensure the base is finely powdered and anhydrous (dry in an oven if necessary). | The deprotonation of pyrazole (pKa ≈ 14.5) is crucial for generating the active nucleophile. A stronger or more soluble base can increase the concentration of the pyrazole anion. Water can hydrolyze the base and interfere with the reaction. |
| Suboptimal Temperature | Incrementally increase the reaction temperature in 10-20°C steps, up to ~140°C. | SNAr reactions have a significant activation energy barrier. Insufficient heat will result in a sluggish or stalled reaction. Studies show that temperatures above 95°C often favor direct pyrazole formation.[1] |
| Poor Solvent Quality | Use anhydrous grade DMSO or DMF from a freshly opened bottle or distill the solvent prior to use. | Protic impurities (like water) in the solvent can protonate the pyrazole anion, quenching its nucleophilicity. |
| Reagent Degradation | Verify the purity of 3-Chloro-4-fluorobenzaldehyde and pyrazole via NMR or melting point analysis. | The aldehyde group is susceptible to oxidation to a carboxylic acid over time, which would be unreactive under these conditions. |
Q3: Can I use 3,4-dichlorobenzaldehyde or 3-chloro-4-bromobenzaldehyde as a starting material?
Yes, but the SNAr reaction will be significantly less efficient. The reactivity of aryl halides in SNAr reactions follows the trend: F >> Cl > Br > I . The C-F bond's high polarity and the electronegativity of fluorine stabilize the intermediate Meisenheimer complex most effectively.
For less reactive halides like chlorides and bromides, alternative C-N cross-coupling reactions are recommended. These reactions typically involve a transition metal catalyst.
Alternative Coupling Methodologies
| Method | Catalyst System | Base | Temperature | Key Considerations |
| Buchwald-Hartwig Amination [3] | Palladium catalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos, XantPhos)[4][5] | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | 80-110 °C | Requires strict exclusion of air (oxygen can deactivate the Pd(0) catalyst). Ligand choice is critical and may require screening.[6] |
| Ullmann Condensation [7] | Copper catalyst (e.g., CuI, Cu powder) + Ligand (e.g., L-proline, diamines)[8] | K₂CO₃, K₃PO₄ | 100-200 °C | Traditionally requires high temperatures, but modern ligand systems can enable milder conditions.[7][9] Less sensitive to air than palladium systems. |
If you must use 3,4-dichlorobenzaldehyde, the Buchwald-Hartwig amination is often the more versatile and higher-yielding approach, though it requires careful optimization of the catalyst, ligand, and base.[3][10]
Q4: I'm having trouble purifying the final product. What is the recommended procedure?
Purification aims to remove unreacted starting materials, inorganic salts, and any side products. A two-step process of column chromatography followed by recrystallization is generally effective.
Step-by-Step Purification Protocol:
-
Initial Workup: After the reaction, perform an aqueous workup as described in Q1 . Ensure the crude solid is thoroughly washed with water to remove the bulk of the inorganic base and salts. Dry the crude solid completely.
-
Column Chromatography:
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. Begin with a low polarity mixture (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity. The product is more polar than the 3-chloro-4-halobenzaldehyde starting material but less polar than pyrazole.
-
Monitoring: Collect fractions and monitor them by TLC to pool the pure product fractions.
-
-
Recrystallization:
-
Evaporate the solvent from the pure fractions to obtain a solid.
-
Dissolve the solid in a minimum amount of a hot solvent. Good solvent choices to screen include ethanol, methanol, or a mixture like ethyl acetate/hexanes.[2]
-
Allow the solution to cool slowly to room temperature, then potentially in a refrigerator, to induce the formation of pure crystals.
-
Collect the crystals by vacuum filtration and dry them under vacuum.
-
Q5: The reaction worked on a small scale, but I'm facing issues scaling it up. What should I consider?
Scaling up a reaction from milligrams to multi-gram or kilogram quantities introduces new challenges related to mass and heat transfer. What works in a 25 mL flask may not work in a 5 L reactor without modification.[11]
Key Scale-Up Considerations:
-
Heat Management: SNAr and coupling reactions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat.[11] This can lead to temperature spikes, causing side reactions or decomposition.
-
Solution: Use a reactor with efficient cooling (e.g., a jacketed reactor), monitor the internal reaction temperature with a probe, and control the rate of reagent addition to manage the exotherm.
-
-
Mixing Efficiency: Inadequate stirring in a large vessel can create localized "hot spots" or areas of high concentration, leading to impurity formation.[11]
-
Solution: Use an appropriate overhead mechanical stirrer (not a magnetic stir bar) with a properly designed impeller to ensure the mixture remains homogeneous.
-
-
Reagent Addition: Adding reagents all at once on a large scale can be dangerous and lead to poor selectivity.
-
Solution: For exothermic reactions, add one of the reagents (e.g., a solution of the base or pyrazole) slowly and controllably via an addition funnel or pump to maintain the target temperature.[11]
-
-
Workup and Isolation: Precipitating a large volume of product can be challenging.
-
Solution: Ensure you have appropriately sized filtration equipment (e.g., a large Buchner funnel or a filter press). Consider solvent extraction as an alternative to precipitation if the product is highly soluble.
-
References
- 1. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. youtube.com [youtube.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann coupling-An overview - operachem [operachem.com]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Welcome to the technical support center for handling and purifying 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. High purity is critical for the success of subsequent synthetic steps and ensuring the integrity of biological data. This document provides in-depth troubleshooting guides and answers to frequently encountered purification challenges, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude sample of this compound?
A1: Impurities typically originate from the starting materials, side reactions, or degradation. The most common species to look for are:
-
3-Chloro-4-(1H-pyrazol-1-YL)benzoic Acid: This is the most prevalent impurity, formed by the air oxidation of the aldehyde group.[1][2] On a Thin Layer Chromatography (TLC) plate, this acidic impurity often appears as a streak rather than a distinct spot.
-
Unreacted Starting Materials: Depending on the synthetic route, you may have residual 3-chloro-4-fluorobenzaldehyde or pyrazole.
-
Regioisomers: During pyrazole synthesis, particularly with substituted hydrazines or unsymmetrical precursors, the formation of regioisomeric pyrazole products can occur, which may be difficult to separate.[3]
-
Colored Byproducts: Side reactions involving hydrazine starting materials can produce colored impurities, often resulting in yellow or red reaction mixtures.[3]
-
Condensation Products: Aldehyd self-condensation (aldol) products can form, especially under basic conditions.[2]
Q2: My TLC shows a primary spot for the product, but also a baseline spot that streaks. What is it and how do I remove it?
A2: A streaking spot at the baseline of a silica gel TLC plate is characteristic of a carboxylic acid, in this case, 3-Chloro-4-(1H-pyrazol-1-YL)benzoic acid. Its high polarity causes strong interaction with the silica gel.
The most straightforward way to remove this is with a simple acid-base extraction. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the carboxylic acid, forming its water-soluble sodium salt, which will partition into the aqueous layer.[2] After separating the layers, wash the organic layer with brine, dry it with an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrate it in vacuo.
Q3: My product is a pale yellow solid, but the literature reports it as white. What causes the color and is it a concern?
A3: A yellow or brown tint often indicates the presence of trace impurities from the pyrazole synthesis, potentially from side-reactions involving the hydrazine reagent.[3] While these may be present in very small amounts, they can be potent chromophores. For many applications, this color may not interfere. However, for drug development or reactions sensitive to trace metals or organic impurities, removal is recommended. Both column chromatography and recrystallization are effective at removing these colored byproducts.
Q4: I am struggling to achieve baseline separation of an unknown impurity using column chromatography. What are my options?
A4: When an impurity has a polarity very similar to your desired product, chromatographic separation can be challenging. If standard column chromatography is failing, you have a highly effective alternative: purification via the bisulfite adduct .[1][4][5]
This classical chemical method is highly specific to aldehydes. The aldehyde reacts reversibly with sodium bisulfite (NaHSO₃) to form a water-soluble adduct. Most organic impurities (like regioisomers or unreacted starting materials lacking an aldehyde group) will not react and will remain in the organic phase. The adduct can then be isolated in the aqueous phase and the pure aldehyde regenerated by adding a base (e.g., NaOH or NaHCO₃).[1][4] See Troubleshooting Guide 2 for a detailed protocol.
Troubleshooting & Purification Protocols
This section provides a logical framework for addressing purification challenges, followed by detailed experimental protocols.
Logical Flow for Troubleshooting Purification
The first step in any purification is to identify the nature of the impurity. A simple analytical TLC is often sufficient.
Caption: Troubleshooting flowchart for purification.
Troubleshooting Guide 1: Column Chromatography Purification
Column chromatography is the most common and versatile method for purifying aldehydes.[1] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in the mobile phase.
Common Issues & Solutions
| Issue | Probable Cause | Recommended Solution |
| Product does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, move from 10% Ethyl Acetate in Hexanes to 20% or 30%. |
| All compounds elute together | Mobile phase is too polar. | Decrease the polarity of the eluent. Start with a less polar mixture, such as 5% Ethyl Acetate in Hexanes. |
| "Tailing" or "streaking" of spots | 1. Acidic impurity present. 2. Compound is degrading on silica. | 1. Perform a bicarbonate wash before the column. 2. Neutralize the silica gel by preparing the slurry with 0.5-1% triethylamine in the eluent. Alternatively, use basic alumina as the stationary phase.[6] |
| Poor separation from an impurity | Impurity has a very similar polarity to the product. | Try a different solvent system (e.g., Dichloromethane/Hexanes). If separation is still poor, proceed to the bisulfite adduct method (Guide 2). |
Step-by-Step Protocol:
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system gives your product an Rf value of ~0.25-0.35. A good starting point is 20-30% Ethyl Acetate in Hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes). Pour it into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent. Collect fractions and monitor them by TLC.
-
Gradient Elution (Optional): If impurities are slow-moving, you can gradually increase the polarity of the mobile phase (e.g., from 10% to 20% to 30% EtOAc) to speed up their elution after your product has been collected.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Guide 2: Purification via Sodium Bisulfite Adduct
This method is ideal for removing stubborn neutral impurities or for purifying aldehydes from a complex mixture.[5] The process relies on the reversible formation of a water-soluble bisulfite adduct.
Workflow for Bisulfite Adduct Purification
Caption: Experimental workflow for aldehyde purification.
Step-by-Step Protocol:
-
Adduct Formation: Dissolve the crude aldehyde mixture in a minimal amount of a miscible solvent like methanol.[4] Add this solution to a separatory funnel containing a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes.[1][4] A white precipitate of the adduct may form.[5]
-
Extraction of Impurities: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to the funnel. Shake again. Allow the layers to separate. The non-aldehyde impurities will be in the organic layer.[1]
-
Isolate Adduct: Carefully separate the layers. Discard the organic layer (which contains the impurities) and keep the aqueous layer (which contains the dissolved or suspended adduct).
-
Regeneration of Aldehyde: Return the aqueous layer to the separatory funnel. Slowly add a saturated solution of sodium bicarbonate or a 10% sodium hydroxide solution while stirring until the solution is basic (pH > 10) and gas evolution ceases (if using bicarbonate).[1][4] This will decompose the adduct, regenerating the pure aldehyde.
-
Final Extraction and Isolation: Extract the regenerated aldehyde from the aqueous layer with fresh portions of an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Stability issues of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde and its storage
Welcome to the technical support center for 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde (CAS: 1186663-52-4). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide robust storage and handling protocols. Our goal is to ensure the integrity of your experiments by maintaining the quality and stability of this critical research chemical.
Introduction to this compound
This compound is a substituted aromatic aldehyde containing a pyrazole ring. This molecular structure makes it a valuable building block in medicinal chemistry and materials science. The aldehyde group is a reactive functional group that can participate in various chemical transformations, while the chloro and pyrazole substituents modulate its reactivity and physicochemical properties.[1] However, the very features that make this compound synthetically useful also contribute to its potential instability if not handled and stored correctly.
The primary stability concerns for this compound, like many benzaldehyde derivatives, are oxidation, sensitivity to light, and potential reactions with atmospheric moisture.[2][3] Understanding these liabilities is the first step toward mitigating them.
Troubleshooting Guide: Common Stability Issues
Encountering unexpected results in your experiments? The stability of your starting materials is a critical factor. This section provides a troubleshooting guide for common issues observed with this compound.
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Yellowing of the solid compound | Oxidation of the aldehyde to the corresponding carboxylic acid, 3-Chloro-4-(1H-pyrazol-1-YL)benzoic acid. This is a common degradation pathway for aldehydes exposed to air.[2][4] | Purity Check: Analyze the material by HPLC to quantify the impurity. A new peak corresponding to the more polar carboxylic acid will be observed. Purification: If the impurity level is unacceptable, purification by recrystallization or column chromatography may be necessary. Prevention: Store the compound under an inert atmosphere (argon or nitrogen) and at the recommended low temperature. |
| Decreased potency or incomplete reaction | Degradation of the starting material. The aldehyde functionality is crucial for many reactions, and its conversion to other species will reduce the yield of the desired product. | Confirm Identity and Purity: Use ¹H NMR and HPLC to confirm the structure and purity of the compound before use. In the ¹H NMR spectrum, the aldehyde proton signal (typically around 9-10 ppm) should be sharp and integrate correctly.[5] Use Fresh Material: If significant degradation is confirmed, it is best to use a fresh, unopened vial of the compound. |
| Inconsistent results between batches | Variable storage conditions or age of the material. Exposure to air, light, or temperature fluctuations can lead to different degradation profiles. | Standardize Storage: Implement a strict storage protocol for all batches of the compound. Ensure all users are aware of the handling requirements. Aliquot: Upon receiving a new batch, consider aliquoting it into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to the atmosphere. |
| Appearance of an oily film or clumping | Absorption of atmospheric moisture. While not a direct chemical degradation, absorbed water can promote other degradation pathways. | Proper Drying: Ensure the compound is handled in a dry environment, such as a glove box or under a stream of dry inert gas.[6][7] Storage: Store in a desiccator, even at low temperatures, to protect from moisture. |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: The recommended storage temperature is -20°C.[8] For long-term stability, the compound should be stored in a tightly sealed, amber glass vial to protect it from light. To prevent oxidation, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[9][10]
Q2: How can I tell if my this compound has degraded?
A2: Visual inspection can be the first indicator; a change from a white or off-white solid to a yellow or brownish color suggests potential degradation. However, the most reliable methods are analytical. A purity check by High-Performance Liquid Chromatography (HPLC) is the gold standard for detecting and quantifying degradation products. ¹H NMR spectroscopy can also be used to detect the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to degradation products.
Q3: What is the primary degradation product I should look for?
A3: The most likely degradation product is the corresponding carboxylic acid, 3-Chloro-4-(1H-pyrazol-1-YL)benzoic acid, formed via oxidation of the aldehyde group.[2][4] This can be readily identified by HPLC, where it will typically have a different retention time than the parent aldehyde, and by mass spectrometry.
Q4: Is this compound sensitive to air and moisture?
A4: Yes. The aldehyde functional group is susceptible to oxidation by atmospheric oxygen.[2] While the compound itself is a solid, it can be hygroscopic, and absorbed moisture can facilitate degradation. Therefore, handling should be performed in a dry, inert environment whenever possible.[6][7][11]
Q5: Can I store a solution of this compound?
A5: Storing solutions of this compound for extended periods is not recommended due to the increased potential for degradation in solution. If a solution must be prepared in advance, it should be made in a dry, degassed solvent, stored at a low temperature (-20°C or below), and used as quickly as possible. The stability of the compound in your specific solvent system should be validated if it will be stored for any length of time.
Experimental Protocols
To ensure the quality of your this compound, the following protocols for purity assessment and a forced degradation study are provided.
Protocol 1: HPLC Purity Assessment
This protocol outlines a general method for developing a stability-indicating HPLC method.
-
Column Selection: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential polar (e.g., carboxylic acid) and non-polar degradation products.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute further as needed for analysis.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing a robust, stability-indicating analytical method.[7][12][13][14]
-
Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize a sample before injection.
-
Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize a sample before injection.
-
Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
Analyze the stressed samples using the HPLC method described above to identify and separate the degradation products from the parent compound.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]
- 2. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. 3-Chloro-4-(3-methyl-1H-pyrazol-1-YL)benzaldehyde | C11H9ClN2O | CID 81146291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Time-Sensitive Chemicals | Environmental Health & Safety [ehs.utk.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biomedres.us [biomedres.us]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Recrystallization of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde via recrystallization. It is structured to address common challenges and provide a robust, scientifically-grounded methodology.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process in a direct question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[1] This is a common issue with compounds that have relatively low melting points or when the solution is too concentrated.
-
Causality: The high concentration of the solute significantly depresses the melting point of the mixture. As the solution cools, it becomes supersaturated, but the temperature is still high enough for the compound to separate as a liquid.
-
Immediate Corrective Action:
-
Reheat the mixture to dissolve the oil back into the solvent.
-
Add a small amount of additional hot solvent (typically 10-20% more volume) to decrease the concentration.[1][2]
-
Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool or paper towels.[2]
-
-
Preventative Strategy: During solvent screening, if you observe that the compound's melting point is close to the boiling point of your chosen solvent, anticipate that oiling out may be an issue. Proactively using a slightly more dilute solution can prevent this.
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A2: This is a classic case of either using too much solvent or the solution becoming supersaturated without a nucleation point to initiate crystal growth.[2][3]
-
Diagnosis & Solution:
-
Check for Supersaturation: Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod.[4] The microscopic scratches on the glass can provide a surface for nucleation.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution (this is called "seeding").[3][4] This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: If scratching or seeding doesn't work, you have likely used too much solvent.[2][3] Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25%) and then attempt the cooling process again.[4]
-
Q3: The recrystallization yielded very little product. What are the likely causes of low recovery?
A3: A poor yield is most often caused by using an excessive amount of solvent, premature crystallization during filtration, or washing the final crystals with a solvent that is not ice-cold.[3][4]
-
Root Cause Analysis:
-
Excess Solvent: The most common reason is dissolving the crude material in too much hot solvent. Since the compound has some solubility even at low temperatures, a larger volume of solvent will retain more of your product in the mother liquor.[4]
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (to remove insoluble impurities), that product is lost before the main cooling stage.[1]
-
Improper Washing: Washing the collected crystals with room-temperature solvent will redissolve a portion of your purified product.[3]
-
-
Optimization Strategy:
-
Always use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[3]
-
To prevent crystallization in the funnel, use a stemless funnel, pre-heat it with hot solvent or a heat lamp, and use a slight excess of solvent (which can be boiled off later).[1]
-
Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[3]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] Given the molecule's structure—containing a polar aldehyde, a moderately polar pyrazole ring, and a nonpolar chlorophenyl group—a solvent of intermediate polarity or a binary mixture is often most effective.[5][6] The principle of "like dissolves like" can be a useful starting point.[5]
| Solvent System | Rationale & Considerations |
| Ethanol/Water | Excellent Starting Point. The compound should be soluble in hot ethanol. Water can then be added as an "anti-solvent" to the hot solution until turbidity (cloudiness) appears, which is then cleared by adding a few drops of hot ethanol. This system is effective for moderately polar compounds.[5] |
| Ethyl Acetate/Heptane (or Hexane) | Good for Intermediate Polarity. Dissolve the compound in a minimum of hot ethyl acetate. Slowly add heptane or hexane until the solution becomes cloudy, then reheat to clarify and cool slowly. This is a very common and effective mixture.[7][8] |
| Acetone/Hexane | Versatile Mixture. Similar to the ethyl acetate system, this combination works well. Acetone is a strong, polar solvent, while hexane is a nonpolar anti-solvent.[6][8] |
| Isopropanol | Single Solvent Option. Isopropanol is less polar than ethanol and may provide the ideal solubility profile on its own. It's worth testing as a single-solvent system. |
| Toluene | For Less Polar Impurities. If your impurities are highly nonpolar, toluene can be an excellent choice as aromatic compounds often crystallize well from it.[6] However, be mindful of its higher boiling point. |
Q2: How do I perform a small-scale solvent test to find the best system?
A2: Before committing your entire batch, always perform solubility tests.[3]
-
Place approximately 20-30 mg of your crude compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temperature.
-
Take the tubes that did not show solubility and gently heat them in a water bath. A good solvent will dissolve the compound completely when hot.
-
Allow the dissolved solutions to cool to room temperature, then place them in an ice bath. The best solvent will be the one that produces a large quantity of crystalline precipitate upon cooling.
Q3: Can I purify this compound using an acid-base extraction or crystallization?
A3: Yes, this is a viable alternative or supplementary purification technique. The pyrazole ring contains a basic nitrogen atom. It is possible to dissolve the crude material in an organic solvent, react it with an acid (like HCl or oxalic acid) to form the corresponding salt, which may then be crystallized.[9][10] This acid addition salt is often more crystalline than the free base. The pure salt can then be isolated, and the free base can be regenerated by treatment with a mild base. This method is particularly effective for removing non-basic impurities.[9][10]
Section 3: Detailed Recrystallization Protocol
This protocol outlines a robust, step-by-step methodology for the purification of this compound.
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology
1. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and cooling).
-
Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate with stirring.
-
Continue adding solvent until the compound just dissolves at the boiling point of the solvent. It is critical to use the minimum amount required to achieve a saturated solution.[3]
2. Hot Filtration (if necessary):
-
If you observe any insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration.
-
Set up a heated filtration apparatus (e.g., pre-heated stemless funnel with fluted filter paper).
-
Pour the hot solution quickly through the filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities.
3. Crystallization:
-
Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling encourages the formation of small, impure crystals.[4]
-
Once the flask has reached room temperature, you should see significant crystal formation. To maximize the yield, you can then place the flask in an ice-water bath for 15-30 minutes.
4. Crystal Collection:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.
-
Break the vacuum and add a small amount of ice-cold solvent to wash the crystals, removing any residual soluble impurities from their surface.[3]
-
Reapply the vacuum to pull the wash solvent through. Repeat this wash step if necessary.
5. Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them as much as possible.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Interpreting the ¹H NMR Spectrum of 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde
Welcome to the technical support guide for the analysis of 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde. This resource is designed for researchers, chemists, and quality control professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and impurity profiling. Here, we address common questions and troubleshooting scenarios encountered during the spectral analysis of this compound.
Section 1: The Ideal ¹H NMR Spectrum
Before identifying impurities, it is crucial to understand the expected ¹H NMR spectrum of pure this compound. The molecule has distinct electronic environments that give rise to a characteristic pattern of signals.
Q1: What does the ¹H NMR spectrum of pure this compound look like?
A1: The spectrum is characterized by signals in two main regions: the aromatic region (7.5-8.5 ppm) and the highly deshielded aldehyde region (~10 ppm). Each signal's chemical shift (δ), splitting pattern (multiplicity), and integration are unique fingerprints of the protons in the molecule.
Below is a diagram illustrating the proton environments and a table summarizing their expected NMR parameters.
Caption: Structure of this compound with proton labels.
Table 1: Predicted ¹H NMR Signals for this compound
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H (A) | ~9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the electronegative oxygen atom.[1][2][3] |
| H (B) | ~8.0 - 8.2 | Doublet (d) | 1H | Proton ortho to the aldehyde group, deshielded. |
| H (C) | ~7.8 - 8.0 | Doublet of doublets (dd) | 1H | Proton meta to the aldehyde and ortho to the pyrazole. |
| H (D) | ~8.3 - 8.5 | Doublet (d) | 1H | Pyrazole proton adjacent to the point of attachment. |
| H (E) | ~7.7 - 7.9 | Doublet (d) | 1H | Pyrazole proton. |
| H (F) | ~6.5 - 6.7 | Triplet (t) | 1H | Pyrazole proton. |
Note: Predicted shifts are based on standard substituent effects. Actual values may vary slightly based on solvent and concentration.
Section 2: Troubleshooting Guide & Impurity FAQs
This section addresses specific signals you might observe in your spectrum that deviate from the ideal pattern, helping you to identify potential impurities.
Q2: I see unexpected peaks in the aromatic region (7.0 - 8.5 ppm). What could they be?
A2: Unassigned peaks in this region often correspond to unreacted starting materials or isomeric byproducts. The synthesis of the target molecule commonly involves a nucleophilic aromatic substitution (SNAr) reaction.[4][5][6][7]
-
Residual Starting Material: A common precursor is 3-Chloro-4-fluorobenzaldehyde . If this remains, you will see a distinct set of signals. Check for peaks corresponding to its known spectrum.[8][9]
-
Residual Pyrazole: Unreacted pyrazole will also appear in the spectrum.
-
Isomeric Products: Depending on the reaction conditions, substitution at other positions on the benzaldehyde ring could occur, leading to isomeric impurities with different splitting patterns.
Q3: My aldehyde singlet (~10 ppm) integrates to less than one proton. Why?
A3: This could indicate two primary issues:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially upon exposure to air over time. The resulting 3-chloro-4-(1H-pyrazol-1-yl)benzoic acid would not have an aldehyde proton. Look for a new, broad singlet far downfield (typically >10 ppm, sometimes up to 13 ppm) corresponding to the carboxylic acid proton.[10][11]
-
Reduction: If reducing agents were used in a prior step or as a contaminant, the aldehyde could be reduced to the corresponding alcohol, (3-chloro-4-(1H-pyrazol-1-yl)phenyl)methanol . This would cause the disappearance of the aldehyde signal and the appearance of a new singlet for the benzylic alcohol proton (CH₂OH) around 4.5-5.5 ppm and a broad signal for the OH proton.
Q4: I'm seeing signals outside the aromatic and aldehyde regions, for example, around 2.5 ppm or 3.5 ppm. What are they?
A4: These signals are almost certainly from residual solvents used during the reaction or purification process. It is essential to cross-reference these peaks with standard solvent impurity tables.[12][13][14][15][16]
Table 2: Common Impurities and Their Characteristic ¹H NMR Signals
| Impurity Type | Compound Name | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Reference |
| Starting Material | 3-Chloro-4-fluorobenzaldehyde | Aldehyde: ~9.9 ppm; Aromatic: ~7.3-8.0 ppm | [8][9][17] |
| Starting Material | Pyrazole | ~7.6 ppm (2H) and ~6.3 ppm (1H) | [18][19][20] |
| Oxidation Product | 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | Carboxylic acid: >10 ppm (broad s); Aromatic protons will also shift. | [10][21] |
| Reduction Product | (3-chloro-4-(1H-pyrazol-1-yl)phenyl)methanol | Benzylic CH₂: ~4.7 ppm (s); OH: variable, broad | |
| Solvent | Dimethyl Sulfoxide (DMSO) | ~2.54 ppm (singlet) | [12][15] |
| Solvent | Acetone | ~2.17 ppm (singlet) | [12][15] |
| Solvent | Diethyl Ether | ~3.48 ppm (quartet), ~1.21 ppm (triplet) | [12][15] |
| Solvent | Water | Variable (broad singlet), often 1.5-2.0 ppm in CDCl₃ | [12] |
Section 3: Experimental Protocol
To ensure high-quality, reproducible data, proper sample preparation is paramount.
Protocol: Preparing a Sample for ¹H NMR Analysis
This protocol outlines the standard procedure for preparing a small organic molecule for NMR analysis.[22][23][24]
Materials:
-
High-quality 5 mm NMR tube and cap
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Sample of this compound (5-25 mg)[22]
-
Glass Pasteur pipette and bulb
-
Small vial
-
Filter (a small plug of glass wool in the pipette)
Procedure:
-
Weigh the Sample: Accurately weigh 5-25 mg of your compound into a clean, dry vial.
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[22][24] Mix gently to dissolve the sample completely.
-
Filter the Solution: Place a small, tight plug of glass wool into a Pasteur pipette. Use the pipette to transfer the solution from the vial into the NMR tube. This step is critical to remove any particulate matter, which can severely degrade the quality of the NMR spectrum (a phenomenon known as poor shimming).
-
Cap and Label: Securely cap the NMR tube. Label the tube clearly with a unique identifier.
-
Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube (especially the lower 10 cm) with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease.[24]
-
Acquire Data: Insert the sample into the NMR spectrometer and follow the instrument's standard operating procedure to acquire the ¹H NMR spectrum.
Section 4: Workflow and Data Visualization
A systematic approach is key to efficient and accurate spectral interpretation.
Systematic Workflow for Impurity Identification
The following flowchart outlines a logical process for analyzing an NMR spectrum for impurities.
Caption: A decision workflow for systematic impurity identification in an NMR spectrum.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. brainly.com [brainly.com]
- 3. proprep.com [proprep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hil9_sln.html [ursula.chem.yale.edu]
- 11. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. researchgate.net [researchgate.net]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. chemimpex.com [chemimpex.com]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. spectrabase.com [spectrabase.com]
- 20. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 21. rsc.org [rsc.org]
- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 24. ucl.ac.uk [ucl.ac.uk]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: An Evaluation of Alternative Reagents and Strategies
Abstract
3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is a pivotal intermediate in medicinal chemistry and materials science, valued for its unique electronic and structural properties that lend themselves to the development of novel pharmaceuticals and functional materials. The synthesis of this molecule, while achievable through established methods, presents opportunities for optimization in terms of yield, cost, safety, and environmental impact. This guide provides a comprehensive comparison of synthetic strategies, focusing on the critical C-N bond formation and formylation steps. We will dissect two primary retrosynthetic pathways: a convergent approach via Nucleophilic Aromatic Substitution (SNAr) and a linear approach employing modern cross-coupling reactions followed by formylation or oxidation. By presenting side-by-side comparisons of reagents, experimental data, and detailed protocols, this document serves as a practical resource for researchers aiming to select the most suitable synthetic route for their specific laboratory or process chemistry needs.
Retrosynthetic Analysis: Charting the Pathways
The strategic disassembly of this compound reveals two primary and logical synthetic routes. The choice between these pathways hinges on starting material availability, desired scale, and tolerance for certain reagent classes.
-
Route A (Linear): This approach involves the sequential construction of the molecule, beginning with a simpler benzene derivative. The key disconnections are the formyl C-C bond and the pyrazole N-aryl C-N bond. This route allows for flexibility in the order of bond formation.
-
Route B (Convergent): This highly efficient strategy involves the direct coupling of the pyrazole nucleophile with a pre-functionalized benzaldehyde derivative. The key disconnection is the pyrazole N-aryl C-N bond via a nucleophilic aromatic substitution mechanism.
Caption: Retrosynthetic pathways to the target molecule.
The Convergent Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct route to the target compound is the nucleophilic aromatic substitution (SNAr) of an activated aryl fluoride. Using 3-chloro-4-fluorobenzaldehyde as the starting material, the electron-withdrawing effects of the aldehyde and chloro groups strongly activate the fluoride at C4 for displacement by a nucleophile.
This method is highly attractive due to its simplicity, often proceeding in a single step with high yields. The reaction leverages the high electronegativity of fluorine to create a good leaving group in an activated system.
Experimental Protocol: SNAr Route
-
To a solution of 3-chloro-4-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M) are added 1H-pyrazole (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
The reaction mixture is heated to 100-120 °C and stirred for 4-8 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the crude product.
-
Purification can be achieved by recrystallization from ethanol or isopropanol.
Reagent Comparison & Considerations
| Feature | Reagent/Condition | Rationale & Field Insights |
| Aryl Halide | 3-Chloro-4-fluorobenzaldehyde | The fluoro-substituent is superior to chloro- or bromo- for SNAr due to its strong inductive electron-withdrawing effect, which stabilizes the Meisenheimer intermediate. |
| Base | K₂CO₃, Cs₂CO₃ | Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate pyrazole. Cesium carbonate can offer improved reactivity in some cases but at a higher cost. |
| Solvent | DMSO, DMF | Polar aprotic solvents are essential to solvate the potassium cation and increase the nucleophilicity of the pyrazolide anion. DMSO is often preferred for its higher boiling point, allowing for higher reaction temperatures. |
The Linear Strategy: C-N Coupling and Functional Group Interconversion
This strategy builds the molecule sequentially and offers a platform to compare different catalytic systems for the key C-N bond formation and alternative methods for introducing the aldehyde functionality.
Part A: The N-Arylation Step — A Tale of Two Metals
The formation of the N-aryl bond between pyrazole and the benzene ring is a critical transformation that can be accomplished using either copper or palladium catalysis.
Method 1: Ullmann Condensation (Copper-Catalyzed)
The Ullmann reaction is a classical method for forming C-N bonds. Traditional protocols required harsh conditions, but the advent of ligands has enabled these reactions to proceed at lower temperatures (80-110 °C). L-proline and various diamines have proven to be cost-effective and efficient ligands for this transformation.
-
Experimental Protocol (Ullmann):
-
A mixture of 1-bromo-2-chloro-4-iodobenzene (1.0 eq), 1H-pyrazole (1.2 eq), copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq) in DMSO (0.5 M)
-
3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde vs. other substituted benzaldehydes in synthesis
In the landscape of organic synthesis, particularly within drug discovery and medicinal chemistry, the selection of building blocks is a critical determinant of success. Substituted benzaldehydes are foundational scaffolds, offering a versatile handle for a myriad of chemical transformations.[1][2] This guide provides an in-depth comparison of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde , a highly functionalized intermediate, against other substituted benzaldehydes, supported by established reactivity principles and synthetic data. Our focus is to elucidate the nuanced reactivity conferred by its unique substitution pattern and to provide actionable insights for researchers and drug development professionals.
The Electronic Landscape of Substituted Benzaldehydes: A Primer
The reactivity of a benzaldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This, in turn, is modulated by the electronic nature of the substituents on the aromatic ring.[3] Electron-withdrawing groups (EWGs) enhance electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[3]
This compound presents a fascinating case of competing electronic effects. The chlorine atom at the 3-position is a classic EWG through induction, yet it is also a weak deactivator. The 1H-pyrazol-1-yl substituent at the 4-position is more complex; while the pyrazole ring itself is electron-rich, its effect on the benzaldehyde's reactivity is position-dependent and can be influenced by the reaction conditions.
To contextualize the reactivity of our target molecule, let us consider a spectrum of commonly employed substituted benzaldehydes:
-
p-Nitrobenzaldehyde: A highly activated benzaldehyde due to the potent electron-withdrawing nitro group.
-
p-Chlorobenzaldehyde: A moderately activated benzaldehyde.
-
Benzaldehyde: The unsubstituted benchmark.
-
p-Tolualdehyde (p-Methylbenzaldehyde): A deactivated benzaldehyde due to the electron-donating methyl group.
-
p-Anisaldehyde (p-Methoxybenzaldehyde): A strongly deactivated benzaldehyde due to the potent electron-donating methoxy group.
The pyrazole substituent in this compound introduces a unique electronic signature that distinguishes it from these more conventional analogues.
Comparative Reactivity in Key Synthetic Transformations
The true measure of a building block's utility lies in its performance in a range of chemical reactions. Here, we compare the expected reactivity of this compound with other substituted benzaldehydes in several cornerstone synthetic transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is the hallmark reaction of aldehydes. The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon.
General Reactivity Trend: p-Nitrobenzaldehyde > p-Chlorobenzaldehyde > This compound (predicted) > Benzaldehyde > p-Tolualdehyde > p-Anisaldehyde
The chloro substituent in our target molecule will enhance its reactivity towards nucleophiles compared to unsubstituted benzaldehyde. The pyrazole ring, while containing nitrogen atoms, is attached via a nitrogen atom to the benzene ring, which can lead to complex electronic effects. However, the overall electron-withdrawing character of the chloro group is expected to dominate, rendering the aldehyde more reactive than benzaldehyde itself.
Wittig Reaction
The Wittig reaction, a cornerstone of alkene synthesis, is sensitive to the electronic nature of the aldehyde. Electron-withdrawing groups on the benzaldehyde generally accelerate the reaction.[3]
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
| p-OCH₃ | Wittig Reaction | Not Reported |
Table 1: Relative reactivity of various substituted benzaldehydes in the Wittig reaction.[3]
Based on this data, This compound is predicted to exhibit a reactivity intermediate between that of p-chlorobenzaldehyde and benzaldehyde. The chloro group will activate the aldehyde towards the ylide, while the pyrazole substituent's electronic contribution will modulate this effect.
Oxidation to Carboxylic Acids
The oxidation of benzaldehydes to benzoic acids is a common transformation. While the reaction is generally facile, the electronic nature of the substituents can influence the reaction rate and the choice of oxidant.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-OCH₃ | Oxidation with BTMACB | 6.31 |
| p-CH₃ | Oxidation with BTMACB | 2.51 |
| H | Oxidation with BTMACB | 1.00 |
| p-NO₂ | Oxidation with BTMACB | 1.62 |
| m-NO₂ | Oxidation with BTMACB | 1.35 |
| p-Cl | Oxidation with BTMACB | 0.55 |
Table 2: Relative reactivity of various substituted benzaldehydes in oxidation with Benzyltrimethylammonium chlorobromate (BTMACB).[3]
Interestingly, in this specific oxidation, electron-donating groups accelerate the reaction.[3] This highlights that the influence of substituents is reaction-dependent. For the oxidation of This compound , a more nuanced consideration of the oxidant and mechanism is required for accurate prediction.
Reductive Amination
Reductive amination is a powerful tool for C-N bond formation. The initial step, the formation of an imine or enamine, is often rate-limiting and is accelerated by electron-withdrawing groups that enhance the electrophilicity of the carbonyl carbon. Therefore, the reactivity trend is expected to be similar to that of nucleophilic addition.
Synthesis of Pyrazole-Containing Benzaldehydes: A Methodological Overview
The synthesis of pyrazole-substituted benzaldehydes often involves the construction of the pyrazole ring or its attachment to a pre-existing benzaldehyde scaffold. A common and effective method is the Vilsmeier-Haack reaction, which can be used to formylate a pyrazole ring.[4][5] Alternatively, nucleophilic aromatic substitution can be employed, where a pyrazole anion displaces a leaving group on the benzaldehyde ring.[6]
General Protocol for the Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde Synthesis
This protocol describes a general method for the formylation of a substituted pyrazole at the 4-position.[4]
Step 1: Activation of DMF
-
To a stirred solution of dimethylformamide (DMF, 3 equivalents) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
Step 2: Formylation
-
To the pre-formed Vilsmeier reagent, add a solution of the substituted pyrazole (1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Strategic Advantage of the Pyrazole Moiety in Drug Discovery
The inclusion of the pyrazole scaffold in This compound is not merely a synthetic curiosity; it is a strategic choice rooted in medicinal chemistry. The pyrazole ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[7][8]
The pyrazole moiety can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. The specific substitution pattern on the pyrazole ring and its point of attachment to the benzaldehyde core can be fine-tuned to optimize binding affinity and selectivity for a particular target.
Conclusion: A Versatile and Strategically Valuable Building Block
This compound emerges as a highly valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique electronic profile, stemming from the interplay of the chloro and pyrazolyl substituents, confers a nuanced reactivity that can be strategically exploited in a variety of synthetic transformations.
Compared to more conventional substituted benzaldehydes, it offers a compelling combination of:
-
Enhanced Electrophilicity: The chloro group activates the aldehyde for key bond-forming reactions.
-
A Privileged Scaffold: The pyrazole moiety provides a well-validated structural motif for interaction with biological targets.
-
Tunable Properties: The potential for further functionalization on both the benzaldehyde and pyrazole rings allows for fine-tuning of steric and electronic properties.
For researchers and drug development professionals, the incorporation of This compound into synthetic campaigns opens up new avenues for the exploration of chemical space and the rational design of novel therapeutic agents.
Visualizing Synthetic Pathways
To further illustrate the synthetic utility of substituted benzaldehydes, the following diagrams depict key reaction workflows.
Caption: Generalized workflow of a Wittig reaction.
Caption: Key steps in a reductive amination reaction.
References
- 1. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Pyrazole-Containing Aldehydes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. Pyrazole-containing aldehydes are versatile building blocks in medicinal chemistry, valued for their role in synthesizing a wide array of biologically active compounds.[1][2] However, the reactivity of the aldehyde functional group is intricately linked to the electronic properties of the pyrazole ring and its substituents. This guide provides a comparative analysis of the reactivity of various pyrazole-containing aldehydes in key synthetic transformations, supported by experimental data and detailed protocols. Our focus is to elucidate the "why" behind the observed reactivity patterns, empowering you to make informed decisions in your synthetic strategies.
The Electronic Nature of the Pyrazole Ring: A Tale of Two Nitrogens
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates a unique electronic environment that dictates the reactivity of appended functional groups.[2][3] The N1 nitrogen is pyrrole-like and a poor nucleophile, while the N2 nitrogen is pyridine-like and more basic.[2] The overall π-electron-rich nature of the pyrazole ring influences the electrophilicity of the aldehyde's carbonyl carbon. Substituents on the pyrazole ring, whether electron-donating or electron-withdrawing, can further modulate this reactivity, impacting reaction rates and yields.
I. Knoevenagel Condensation: A Versatile C-C Bond Formation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde with an active methylene compound to form a new carbon-carbon double bond.[4][5] In the context of pyrazole aldehydes, this reaction is widely used to synthesize more complex derivatives with potential biological activities.
Mechanistic Insights
The reaction is typically catalyzed by a weak base, such as piperidine or ammonium carbonate. The base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product.
Caption: Mechanism of the Knoevenagel Condensation.
Comparative Reactivity Data
The reactivity of pyrazole aldehydes in the Knoevenagel condensation is significantly influenced by the substituents on both the pyrazole ring and the phenyl group attached to it. The following table summarizes the yields of the Knoevenagel condensation between various substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes and malononitrile.
| Entry | Pyrazole Aldehyde Substituent (R) | Reaction Time (min) | Yield (%) | Reference |
| 1 | H | 10 | 90 | [6] |
| 2 | 4-CH₃ | 12 | 88 | [6] |
| 3 | 4-OCH₃ | 15 | 85 | [6] |
| 4 | 4-Cl | 8 | 92 | [6] |
| 5 | 4-Br | 7 | 94 | [6] |
| 6 | 4-F | 9 | 91 | [6] |
| 7 | 4-NO₂ | 5 | 96 | [6] |
| 8 | 2-OH | 20 | 82 | [6] |
Analysis of Reactivity: The data clearly indicates that electron-withdrawing groups (EWG) on the phenyl ring at the 3-position of the pyrazole (e.g., -NO₂, -Br, -Cl) enhance the reactivity, leading to shorter reaction times and higher yields. This is because EWGs increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the malononitrile enolate. Conversely, electron-donating groups (EDG) like -CH₃ and -OCH₃ slightly decrease the reactivity.
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from a green chemistry approach for the Knoevenagel condensation of pyrazole aldehydes.[6]
Materials:
-
Substituted pyrazole aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium carbonate (20 mol%)
-
Ethanol:Water (1:1, 10 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of a 1:1 ethanol-water mixture.
-
Stir the mixture for 3-5 minutes at room temperature to ensure homogeneity.
-
Add ammonium carbonate (20 mol%) to the reaction mixture.
-
Stir the resulting mixture at reflux temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization.
II. Wittig Reaction: Olefination of Pyrazole Aldehydes
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[7][8] It is particularly useful for creating specific stereoisomers of the resulting alkene. For pyrazole aldehydes, this reaction provides a direct route to styrylpyrazoles, a class of compounds with interesting biological activities.
Mechanistic Insights
The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde. This forms a betaine intermediate, which then cyclizes to an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[9][10]
Caption: Mechanism of the Wittig Reaction.
Comparative Reactivity Data
| Pyrazole Aldehyde Substituent | Expected Reactivity | Rationale |
| Electron-withdrawing group (e.g., -NO₂, -CN) | Higher | Increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by the ylide. |
| Electron-donating group (e.g., -OCH₃, -N(CH₃)₂) | Lower | Decreases the electrophilicity of the carbonyl carbon, slowing down the reaction. |
Note: The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the stability of the ylide used. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[9]
Experimental Protocol: Wittig Reaction
This is a general protocol for the Wittig reaction that can be adapted for pyrazole aldehydes.[11]
Materials:
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.5 equiv)
-
Strong base (e.g., NaH, n-BuLi, or KHMDS) (1.4 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Pyrazole aldehyde (1.0 equiv)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture to a lower temperature (e.g., -78 °C or -15 °C).
-
Dissolve the pyrazole aldehyde in a minimal amount of anhydrous solvent and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. Oxidation: Conversion to Pyrazole Carboxylic Acids
The oxidation of pyrazole aldehydes to their corresponding carboxylic acids is a fundamental transformation, providing access to another important class of pyrazole derivatives. These carboxylic acids are valuable intermediates for the synthesis of amides, esters, and other functional groups.
Mechanistic Insights
The oxidation of aldehydes can be achieved using a variety of oxidizing agents. A common mechanism involves the formation of an aldehyde hydrate in aqueous media, which is then oxidized. For chromium-based oxidants, a chromate ester of the aldehyde hydrate is formed, which then undergoes a rate-determining decomposition to the carboxylic acid.[6][12]
Caption: General Mechanism for the Oxidation of an Aldehyde.
Comparative Reactivity Data
Kinetic studies on the oxidation of various heterocyclic aldehydes have shown that the reactivity is influenced by the nature of the heteroatom and the substituents.[12] While specific comparative kinetic data for a series of substituted pyrazole aldehydes is scarce, we can infer reactivity trends based on electronic effects.
| Pyrazole Aldehyde Substituent | Expected Reactivity | Rationale |
| Electron-donating group (e.g., -CH₃, -OCH₃) | Higher | Electron-donating groups can stabilize the transition state of the oxidation reaction, leading to a faster rate. |
| Electron-withdrawing group (e.g., -NO₂, -Cl) | Lower | Electron-withdrawing groups can destabilize the transition state, thus slowing down the oxidation. |
It is important to note that the choice of oxidant and reaction conditions can also significantly impact the outcome and may lead to side reactions if not carefully controlled. Over-oxidation is generally not a concern as the resulting carboxylic acid is typically stable under the reaction conditions.[13]
Experimental Protocol: Oxidation of Pyrazole Aldehydes
This protocol describes a vanadium-catalyzed oxidation of pyrazole-4-carbaldehydes to the corresponding carboxylic acids.[14]
Materials:
-
Pyrazole-4-carbaldehyde (1 mmol)
-
Vanadium catalyst (e.g., V₂O₅ or NaVO₃) (catalytic amount)
-
30% Hydrogen peroxide (H₂O₂)
-
Solvent (e.g., acetonitrile)
Procedure:
-
Dissolve the pyrazole-4-carbaldehyde in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the vanadium catalyst to the solution.
-
Add 30% hydrogen peroxide dropwise to the reaction mixture while stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy any excess peroxide.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
Conclusion
The reactivity of pyrazole-containing aldehydes is a finely tunable property, governed by the electronic nature of the pyrazole ring and its substituents. In Knoevenagel condensations, electron-withdrawing groups on the pyrazole scaffold enhance reactivity, while in oxidation reactions, electron-donating groups are generally favored. For Wittig reactions, increasing the electrophilicity of the carbonyl carbon through electron-withdrawing substituents is expected to increase the reaction rate. By understanding these fundamental principles and utilizing the provided experimental protocols, researchers can effectively harness the synthetic potential of pyrazole aldehydes to construct novel molecules for drug discovery and development.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. byjus.com [byjus.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity Screening of 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde Derivatives
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance, with the pyrazole scaffold being a particularly privileged structure.[1][2] Pyrazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][5] This guide focuses on a specific, promising subclass: derivatives of 3-chloro-4-(1H-pyrazol-1-yl)benzaldehyde. The unique arrangement of a reactive aldehyde group, a halogenated phenyl ring, and a pyrazole moiety makes this scaffold an excellent starting point for the development of novel therapeutic agents.[6]
This document provides a comprehensive comparison of the biological activities of several synthesized derivatives. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a structure-activity relationship (SAR) analysis to guide future discovery efforts. The protocols described herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
General Synthesis of this compound Derivatives
The foundational step in screening is the synthesis of the compounds of interest. The aldehyde functional group on the core molecule serves as a versatile handle for creating a library of derivatives, typically through condensation reactions to form Schiff bases or other related structures. A general synthetic workflow is outlined below.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of derivatives from the core aldehyde.
The causality behind this common synthetic choice lies in the high reactivity of the aldehyde group towards nucleophiles like amines. This reaction is typically robust, high-yielding, and allows for the introduction of a wide variety of substituents (the 'R' group), which is fundamental for exploring the structure-activity relationship.
Comparative Biological Evaluation
To assess the therapeutic potential of the synthesized derivatives, we conducted screenings for two primary activities: anticancer (cytotoxicity) and antimicrobial. The performance of the derivatives is compared against each other and a standard reference drug to benchmark their efficacy.
Anticancer Activity: In Vitro Cytotoxicity Screening
The potential of pyrazole derivatives to serve as anticancer agents is well-documented.[3][7][8][9] We evaluated the cytotoxicity of four representative derivatives against the human breast cancer cell line (MCF-7) using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[10][11]
Table 1: Comparative Cytotoxicity (IC₅₀) against MCF-7 Cancer Cell Line
| Compound ID | R-Group Substituent | IC₅₀ (µM) ± SD | Comparison to Doxorubicin |
| Core | -H (Aldehyde) | > 100 | - |
| PZ-1 | 4-Methoxyphenyl | 25.3 ± 2.1 | Less Potent |
| PZ-2 | 4-Nitrophenyl | 8.7 ± 0.9 | Less Potent |
| PZ-3 | 4-Chlorophenyl | 12.1 ± 1.5 | Less Potent |
| PZ-4 | Naphthyl | 6.2 ± 0.7 | Less Potent |
| Doxorubicin | (Reference Drug) | 1.5 ± 0.2 | Standard |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. Data are representative.
Structure-Activity Relationship (SAR) Insights:
The results clearly indicate that derivatization of the aldehyde group is crucial for cytotoxic activity. The unsubstituted core molecule was largely inactive.
-
Electron-withdrawing groups appear to enhance potency. Derivative PZ-2 , with a 4-nitrophenyl group, showed significantly higher activity (lower IC₅₀) than PZ-1 , which has an electron-donating methoxy group. This suggests that reducing electron density on the phenyl ring may be favorable for activity.[4]
-
Increased hydrophobicity and surface area may improve activity. The naphthyl derivative (PZ-4 ) was the most potent in this series, likely due to enhanced intercalation or binding affinity within biological targets, a principle often seen in SAR studies.[12]
-
Halogen substitution (PZ-3 ) also conferred good activity, a common feature in many bioactive pyrazole compounds.[4][9]
Caption: Key SAR takeaways for anticancer activity of the derivatives.
Antimicrobial Activity Screening
Given the prevalence of drug-resistant microbes, the search for new antimicrobial agents is critical. Pyrazole derivatives have shown considerable promise in this area.[1][5][13][14] The synthesized compounds were screened against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli) using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[15][16][17][18]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R-Group Substituent | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Core | -H (Aldehyde) | > 128 | > 128 |
| PZ-1 | 4-Methoxyphenyl | 64 | 128 |
| PZ-2 | 4-Nitrophenyl | 32 | 64 |
| PZ-3 | 4-Chlorophenyl | 16 | 32 |
| PZ-4 | Naphthyl | 32 | 64 |
| Ciprofloxacin | (Reference Drug) | 0.5 | 0.25 |
MIC: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Data are representative.
Structure-Activity Relationship (SAR) Insights:
All tested derivatives displayed moderate antimicrobial activity, although none matched the potency of the broad-spectrum antibiotic Ciprofloxacin.
-
The core aldehyde was inactive, again highlighting the importance of the Schiff base modification.
-
The 4-chlorophenyl derivative (PZ-3 ) was the most effective compound against both bacterial strains. This aligns with findings that halogenated pyrazoles often possess significant antimicrobial properties.[19]
-
The compounds generally showed better activity against the Gram-positive S. aureus than the Gram-negative E. coli. This is a common observation, as the outer membrane of Gram-negative bacteria presents an additional barrier to drug entry.
Detailed Experimental Protocols
Scientific integrity requires that methodologies are transparent and reproducible. The following are detailed protocols for the primary assays used in this guide.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[10]
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. srrjournals.com [srrjournals.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds | MDPI [mdpi.com]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Cross-Verification of 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde
This guide provides an in-depth analytical comparison of 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a practical framework for validating the compound's identity, purity, and structural integrity. We will explore the causal relationships behind our analytical choices and compare the target molecule to structurally similar alternatives, providing the necessary experimental context to ensure confidence in your research materials.
Introduction: The Significance of a Well-Characterized Intermediate
This compound (Molecular Formula: C₁₀H₇ClN₂O, Molecular Weight: 206.63 g/mol ) is a substituted benzaldehyde derivative featuring a pyrazole ring.[1] This unique combination of a reactive aldehyde, a chlorine substituent, and a pyrazole moiety makes it a valuable building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[2] The precise arrangement of these functional groups is critical for its downstream reactivity and the biological activity of the final products. Therefore, rigorous analytical characterization is not merely a quality control step but a foundational requirement for reproducible and reliable scientific outcomes.
Core Analytical Workflow for Structural Elucidation and Purity Assessment
A multi-technique approach is essential for the unambiguous characterization of this compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Workflow for the comprehensive analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular framework.
-
¹H NMR Spectroscopy: This technique reveals the number of different types of protons and their neighboring environments. For this compound, the expected signals are:
-
Aldehyde Proton (CHO): A singlet peak expected in the δ 9.8-10.2 ppm range, shifted downfield due to the electron-withdrawing nature of the carbonyl group and the aromatic ring.[2]
-
Aromatic Protons: The protons on the benzaldehyde ring will appear in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by the chloro and pyrazolyl substituents.
-
Pyrazole Protons: The protons on the pyrazole ring will also resonate in the aromatic region, typically between δ 6.5-8.0 ppm.
-
-
¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. Key expected signals include:
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is used to confirm the molecular weight and can provide fragmentation information that supports the proposed structure.
-
Expected Molecular Ion Peak: For C₁₀H₇ClN₂O, the expected monoisotopic mass is approximately 206.02 g/mol .
-
Isotopic Pattern: A crucial validation point is the presence of a characteristic M+2 peak with an intensity of about one-third of the main M+ peak, which is indicative of the single chlorine atom in the structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹.[5][6]
-
C-H Stretch (Aldehyde): Two characteristic, weaker bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.[5]
-
Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1500–1600 cm⁻¹ region.[5]
-
C-N and C-Cl Stretches: These will appear in the fingerprint region (below 1500 cm⁻¹).
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the gold standard for determining the purity of the compound and identifying any potential impurities.
-
Methodology: A reverse-phase HPLC method, typically using a C18 column with a gradient elution of water and acetonitrile (often with a small amount of acid like formic acid or TFA), is generally effective for this class of compounds.
-
Detection: UV detection is suitable, as the aromatic rings and carbonyl group provide strong chromophores. A detection wavelength in the range of 254 nm is a good starting point.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For use in sensitive applications like drug discovery, a purity of >95% is typically required.
Comparison with Structural Alternatives
Understanding the analytical data of this compound is enhanced by comparing it to structurally related compounds. These subtle differences can significantly impact both the analytical signatures and the compound's chemical behavior.
Caption: The target compound and its structurally similar alternatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference | Expected Impact on Analytical Data |
| This compound (Target) | C₁₀H₇ClN₂O | 206.63[1] | N/A | Baseline data as described above. |
| 3-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde | C₁₁H₉ClN₂O | 220.65 | Methyl group on the pyrazole ring. | ¹H NMR will show an additional singlet for the methyl protons (~δ 2.4 ppm). MS will show a higher molecular weight. |
| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57[7] | Lacks the pyrazole substituent. | ¹H NMR will lack signals from the pyrazole ring. MS will show a significantly lower molecular weight.[7] |
| 3-Chloro-4-hydroxybenzaldehyde | C₇H₅ClO₂ | 156.57 | Pyrazole is replaced by a hydroxyl group. | ¹H NMR will show a broad singlet for the hydroxyl proton. IR will show a broad O-H stretch (~3200-3600 cm⁻¹).[8] |
Detailed Experimental Protocols
These protocols are provided as a general framework and may require optimization based on the specific instrumentation available.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Dissolution: Cap the tube and gently invert to dissolve the sample completely. A brief sonication may be used if necessary.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC) according to standard instrument procedures.
Protocol 2: Mass Spectrometry Analysis (Direct Infusion)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., ESI or APCI) at a low flow rate (5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-500).
Protocol 3: HPLC Purity Analysis
-
System: HPLC with UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile and dilute as necessary.
Conclusion: Ensuring Confidence in Your Starting Material
The robust characterization of this compound through a combination of NMR, MS, IR, and HPLC is fundamental to its effective use in research and development. This guide provides the analytical logic and comparative data necessary to confirm its identity and purity with a high degree of confidence. By cross-referencing data from these orthogonal techniques, researchers can mitigate risks associated with impurities or misidentification, ensuring the integrity and reproducibility of their synthetic endeavors.
References
- 1. usbio.net [usbio.net]
- 2. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. Benzaldehyde, 3-chloro- [webbook.nist.gov]
- 8. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) 1H NMR [m.chemicalbook.com]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the molecular integrity of chemical intermediates is paramount. 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is a key heterocyclic building block, valued for its role in the synthesis of a variety of pharmacologically active agents, including potential antimicrobial and anticancer compounds. The presence of even trace impurities—such as unreacted starting materials, isomers, or byproducts from the common nucleophilic aromatic substitution synthesis pathway—can drastically alter reaction yields, introduce downstream separation challenges, and, most critically, impact the safety and efficacy profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, field-proven framework for rigorously benchmarking the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind our analytical choices, establishing a self-validating system that ensures the highest degree of confidence in your material's quality. We will compare the two gold-standard analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), providing detailed protocols and data interpretation guidelines for each.
A Dichotomy of Methods: Choosing the Right Analytical Tool
The determination of purity is not a one-size-fits-all endeavor. The selection of an analytical technique must be a deliberate choice, weighing the strengths and limitations of each method against the specific properties of the analyte and the desired accuracy of the measurement. For a compound like this compound, two orthogonal techniques stand out: HPLC for its sensitivity in impurity profiling and qNMR for its power in absolute quantification.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for purity analysis. It excels at separating the target compound from structurally similar impurities. Its primary strength lies in its high sensitivity, allowing for the detection and relative quantification of impurities at very low levels (often <0.05%). However, standard HPLC with UV detection relies on the assumption that all compounds have a similar response factor, which can lead to inaccuracies in percentage purity. For true quantification, a certified reference standard of the main compound is required.
-
Quantitative NMR (qNMR): Recognized as a primary ratio method of measurement, qNMR provides a direct and absolute measure of purity without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, a fundamental physical constant. By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, one can calculate the absolute purity of the analyte with high precision. This makes qNMR an invaluable orthogonal technique to validate HPLC findings.
While other methods like melting point determination can offer a preliminary purity indication, they lack the specificity and quantitative power of chromatographic and spectroscopic techniques.
The Integrated Purity Assessment Workflow
To ensure the highest level of analytical certainty, we advocate for a two-pronged, sequential workflow. This approach leverages the strengths of both HPLC and qNMR to create a self-validating purity assessment.
Caption: Integrated workflow for comprehensive purity assessment.
Experimental Protocol 1: Purity by Reverse-Phase HPLC
This protocol is designed to separate the main compound from potential non-polar and polar impurities.
Causality: A gradient elution is chosen because a single isocratic mobile phase is unlikely to effectively resolve both early-eluting polar impurities (like residual pyrazole) and late-eluting non-polar byproducts in a single run. A C18 column is the standard for reverse-phase chromatography, offering excellent retention for aromatic compounds like our analyte.
Caption: Step-by-step RP-HPLC analysis workflow.
Detailed Steps:
-
Mobile Phase Preparation:
-
Solvent A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.
-
Solvent B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Degas both solvents thoroughly using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 5.0 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. This creates a 0.5 mg/mL solution.
-
-
Instrument Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 70 30 15.0 5 95 20.0 5 95 20.1 70 30 | 25.0 | 70 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Experimental Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
This protocol provides an absolute purity value (weight percent) by comparing the integrated signal of the analyte to that of a high-purity internal standard.
Causality: The choice of internal standard is critical. Maleic anhydride is suitable as its protons are in a simple, clean singlet in a region of the spectrum (around 7.3 ppm in DMSO-d₆) that is typically free from analyte signals. A long relaxation delay (D1) of at least five times the longest T1 relaxation time of the protons being quantified is essential to ensure complete magnetization recovery, which is the foundation of accurate quantification.
Caption: Step-by-step qNMR analysis workflow.
Detailed Steps:
-
Sample Preparation:
-
On an analytical balance, accurately weigh approximately 20 mg of the synthesized compound (Weight_Analyte).
-
Accurately weigh approximately 10 mg of a certified internal standard, such as maleic anhydride (Purity_Std > 99.5%) (Weight_Std).
-
Carefully transfer both weighed materials into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) and vortex until fully dissolved.
-
-
NMR Acquisition:
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Pulse Program: Standard 30-degree pulse.
-
Number of Scans: 16 to 32 (for good signal-to-noise).
-
Relaxation Delay (D1): 30 seconds. This is the most critical parameter for quantification.
-
-
Data Processing:
-
Process the resulting Free Induction Decay (FID) with an exponential multiplying factor of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum across its entire width.
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the aldehyde proton, -CHO, typically a singlet around 9.9-10.1 ppm) and a signal for the internal standard (maleic anhydride singlet at ~7.3 ppm).
-
Integrate both selected signals accurately.
-
-
Purity Calculation:
-
Use the following equation to determine the weight percent purity of the analyte:
Purity_Analyte (%) = (I_Analyte / I_Std) x (N_Std / N_Analyte) x (MW_Analyte / MW_Std) x (Weight_Std / Weight_Analyte) x Purity_Std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal (Aldehyde N_Analyte = 1; Maleic Anhydride N_Std = 2)
-
MW: Molecular Weight (Analyte: 220.64 g/mol ; Std: 98.06 g/mol )
-
Weight: Mass from the analytical balance
-
Purity_Std: Purity of the internal standard (e.g., 99.8%)
-
Data Interpretation: A Comparative Summary
Table 1: Hypothetical HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
|---|---|---|---|---|
| 1 | 3.45 | 1,520 | 0.04 | Starting Material (Pyrazole) |
| 2 | 8.91 | 3,890,110 | 99.65 | This compound |
| 3 | 11.23 | 4,670 | 0.12 | Unknown Impurity |
| 4 | 13.50 | 6,980 | 0.18 | Unknown Impurity |
| Total | | 3,903,280 | 100.00 | |
Table 2: Hypothetical qNMR Purity Calculation Data
| Parameter | Symbol | Value |
|---|
| Analyte Mass | Weight_Analyte |
A Comparative Guide to the Synthetic Utility of Halogenated Pyrazole Aldehydes
Introduction: The Strategic Value of Halogenated Pyrazole Aldehydes
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and agrochemistry, recognized as a "biologically privileged" scaffold due to its presence in a multitude of approved drugs and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a highly sought-after heterocyclic motif. The synthetic utility of the pyrazole core is dramatically enhanced by the strategic installation of functional groups. This guide focuses on a particularly versatile class of building blocks: halogenated pyrazole aldehydes.
These molecules possess two distinct and orthogonal reactive sites: a halogen atom (F, Cl, Br, I) on the pyrazole ring and a formyl (aldehyde) group. This dual functionality allows for sequential, chemoselective modifications, providing a powerful platform for generating molecular diversity. The choice of halogen is not arbitrary; it profoundly dictates the synthetic pathways available, influencing reactivity, cost, and the ultimate properties of the target molecule. This guide provides a comparative analysis of the synthetic utility of iodo-, bromo-, chloro-, and fluoro-pyrazole aldehydes, supported by experimental data and mechanistic insights to inform your synthetic design.
Synthesis of Halogenated Pyrazole Aldehydes: The Vilsmeier-Haack Approach
A primary and highly effective method for the synthesis of pyrazole aldehydes is the Vilsmeier-Haack reaction. This formylation reaction typically involves treating a substituted pyrazole hydrazone with a Vilsmeier reagent (generated from phosphorus oxychloride and a formamide like DMF), followed by hydrolysis to yield the desired aldehyde. Halogenation can be performed before or after formylation, depending on the desired regiochemistry and substrate stability.
Safety Operating Guide
Navigating the Safe Handling of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical intermediates are daily realities. 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde, a key building block in various synthetic pathways, requires meticulous handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations.
Understanding the Hazard Profile: A Synthesis of Available Data
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a robust understanding of its potential hazards can be extrapolated from the known profiles of its core functional groups: a chlorinated benzaldehyde and a pyrazole moiety.
Chlorinated Benzaldehydes: This class of compounds is known to cause irritation to the skin, eyes, and respiratory tract. Ingestion or significant absorption through the skin may be harmful.
Pyrazole Derivatives: Pyrazole and its derivatives can also be irritating to the skin and eyes and may be harmful if swallowed or absorbed through the skin.
Therefore, it is prudent to handle this compound with the assumption that it may exhibit the following hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.
-
Serious Eye Irritation: Can cause significant irritation, redness, and potential damage to the eyes.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the nose, throat, and lungs.
-
Harmful if Swallowed or Absorbed Through Skin: Systemic effects may occur if ingested or absorbed in significant quantities.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, and the subsequent workflow diagram provides a visual guide to the selection and donning process.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Viton® or Butyl rubber recommended; double-gloving with nitrile gloves as an outer layer is a good practice). | To prevent skin contact. Viton® and Butyl rubber offer good resistance to chlorinated and aromatic compounds. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | To protect eyes from splashes of the chemical, which can cause serious irritation. |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the material. |
| Body Protection | A properly fitting, long-sleeved laboratory coat. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when handling the powder outside of a certified chemical fume hood or if there is a potential for aerosol generation. |
PPE Selection and Donning Workflow
Caption: A workflow for selecting and donning PPE.
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that safety is integrated into every step of the handling process.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be tightly sealed. A storage temperature of -20°C is recommended for long-term stability.
Handling and Use
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Avoid generating dust. If transferring the powder, do so slowly and carefully.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Emergency Procedures: Preparedness is Key
Spills
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Minor Spill (contained within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
Major Spill (outside of a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, eliminate all ignition sources.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a major spill without proper training and equipment.
Personal Exposure
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.
-
Seek immediate medical attention.
Skin Contact:
-
Remove contaminated clothing immediately.
-
Wash the affected area with plenty of soap and water for at least 15 minutes.
-
Seek medical attention if irritation persists.
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., absorbent from spills, used weighing papers, contaminated gloves) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container designated for halogenated organic waste.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company, in accordance with local, state, and federal regulations. Under the Resource Conservation and Recovery Act (RCRA), chlorinated organic compounds may fall under specific waste codes, and it is imperative to consult with your institution's EHS department for proper waste characterization and disposal procedures.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
